Isocaffeine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,9-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-5-6(10)11(2)8(14)12(3)7(5)13/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHGQDQBBGAPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199859 | |
| Record name | Isocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-32-4 | |
| Record name | Isocaffeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocaffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocaffeine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dihydro-1,3,9-trimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4HG7T2QGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isocaffeine: A Comprehensive Technical Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Isocaffeine, a structural isomer of caffeine, presents a unique profile for scientific investigation. While sharing the foundational xanthine scaffold, the altered placement of a methyl group—from the N7 position in caffeine to the N9 position in this compound—results in distinct physicochemical and pharmacological properties. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis, and key biological activities. Detailed experimental methodologies and data are presented to facilitate further research and development.
Chemical Identity and Physicochemical Properties
This compound, systematically named 1,3,9-trimethylpurine-2,6-dione, is a purine alkaloid. It is also commonly referred to as 1,3,9-trimethylxanthine and is recognized as "Caffeine Impurity C" in pharmacopeial standards. The key identifiers and physicochemical properties of this compound are summarized below.
Chemical Structure
The molecular structure of this compound consists of a purine ring system with two carbonyl groups and three methyl groups attached at positions 1, 3, and 9 of the xanthine backbone.
IUPAC Name: 1,3,9-trimethylpurine-2,6-dione Synonyms: 1,3,9-Trimethylxanthine, 9-Methyltheophylline, Isocoffein Molecular Formula: C₈H₁₀N₄O₂ CAS Number: 519-32-4
Physicochemical Data
The quantitative physicochemical properties of this compound are presented in Table 1, offering a comparative overview of its key characteristics.
| Property | Value | Units |
| Molecular Weight | 194.19 | g/mol |
| Melting Point | 288-290 (decomposes) | °C |
| Water Solubility | >20 | mg/mL |
| Appearance | White to off-white powder | - |
| InChI Key | LPHGQDQBBGAPDZ-UHFFFAOYSA-N | - |
| SMILES | CN1C=NC2=C1N(C(=O)N(C2=O)C)C | - |
Synthesis and Characterization
The synthesis of this compound can be achieved through established methods of purine chemistry. A common laboratory-scale synthesis is a variation of the Traube purine synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the cyclization of a substituted pyrimidine.
Objective: To synthesize 1,3,9-trimethylxanthine (this compound) from 5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione.
Materials:
-
5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione
-
Formic acid (98-100%)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Nitrogen gas supply
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, a mixture of 1.5 g of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione and 10 mL of formic acid is prepared.
-
The flask is equipped with a reflux condenser and placed under a nitrogen atmosphere.
-
The reaction mixture is heated to reflux and maintained for 3 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess formic acid is removed under reduced pressure.
-
The resulting residue is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The crude this compound precipitates and is collected by vacuum filtration.
-
The product is washed with cold water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as water or ethanol.
Experimental Protocol: Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid for better peak shape.
-
Detection: UV detection at a wavelength of approximately 273 nm.
-
Purpose: To determine the purity of the compound and for quantification.
2.2.2. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., time-of-flight or quadrupole).
-
Mode: Positive ion mode is typically used.
-
Expected Ion: The protonated molecule [M+H]⁺ at m/z 195.0877.
-
Purpose: To confirm the molecular weight and elemental composition.
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).
-
Expected Peaks: Characteristic absorption bands for C=O (carbonyl) stretching, C=C and C=N stretching in the aromatic ring, and C-H stretching of the methyl groups.
-
Purpose: To identify functional groups present in the molecule.
2.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy While a definitive, publicly archived spectrum for this compound is not readily available, the following protocol outlines the standard procedure for its analysis.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expected signals would include a singlet for the C8-H proton and three distinct singlets for the three methyl groups (N1-CH₃, N3-CH₃, and N9-CH₃
Isocaffeine (CAS 519-32-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocaffeine, with the Chemical Abstracts Service (CAS) number 519-32-4, is a purine alkaloid and a structural isomer of caffeine.[1][2] Also known as 1,3,9-trimethylxanthine, it belongs to the methylxanthine class of compounds.[3] While caffeine (1,3,7-trimethylxanthine) is one of the most widely studied psychoactive compounds, this compound is primarily known in the pharmaceutical industry as "Caffeine Impurity C," a reference standard used in analytical method development and quality control to ensure the purity of caffeine-containing products.[2]
Structurally, this compound differs from caffeine only by the position of a methyl group on the purine ring—at the N9 position instead of the N7 position. This seemingly minor structural change leads to distinct biological activities, making this compound a compound of interest for structure-activity relationship (SAR) studies.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and the known pharmacological and toxicological profile of this compound.
Physicochemical Properties
This compound is a white to off-white powder.[2] Its key physicochemical properties are summarized in the table below, providing a comparative look at the data available from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₄O₂ | [2][3][4] |
| Molecular Weight | 194.19 g/mol | [2][3] |
| Melting Point | 288-290 °C (with decomposition) | [2][4] |
| Solubility | High water solubility (>20 mg/mL) | [2] |
| IUPAC Name | 1,3,9-trimethylpurine-2,6-dione | [3] |
| Synonyms | 1,3,9-Trimethylxanthine, Caffeine Impurity C, 9-Methyltheophylline | [3][4] |
Synthesis and Purification
The most established method for synthesizing purine rings like this compound is the Traube purine synthesis.[5] This methodology is versatile and involves the cyclization of a substituted 4,5-diaminopyrimidine.
Experimental Protocol: Traube Purine Synthesis for this compound
A documented route for this compound synthesis involves the reaction of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione with formic acid.[5]
Materials and Reagents:
-
5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione
-
Formic acid (98-100%)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane:Methanol (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.5 g of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione with 10 mL of formic acid.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for approximately 3 hours. The reaction progression can be monitored using Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess formic acid by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
-
Extraction:
-
To the resulting residue, add dichloromethane (CH₂Cl₂).
-
Wash the organic layer with an aqueous sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a dichloromethane:methanol mixture as the eluent to obtain the final product as a white solid.[5]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methods
As a certified reference standard, the purity and identity of this compound are confirmed using rigorous analytical techniques.[2] High-Performance Liquid Chromatography (HPLC) is a primary method for quantification.
Experimental Protocol: Purity Analysis by HPLC (Representative Method)
This protocol is a representative method for the analysis of xanthine alkaloids and can be adapted for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile. A common isocratic mobile phase could be 75% water and 25% methanol (v/v).
-
Flow Rate: 0.9-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: ~273-275 nm.
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., 70% methanol) to create a stock solution (e.g., 100 ppm). Prepare a series of dilutions to create calibration standards.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard solutions to establish a calibration curve (Peak Area vs. Concentration). Then, inject the sample solution.
-
Quantification: Determine the concentration of the this compound sample by comparing its peak area to the calibration curve. The purity is calculated based on the measured concentration versus the expected concentration.
-
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ).
Analytical Workflow Diagram
Caption: General workflow for purity analysis of this compound by HPLC.
Pharmacology and Mechanism of Action
This compound is classified as a methylxanthine and, like its isomer caffeine, is known to be an adenosine receptor antagonist.[6] Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors (GPCRs) that regulate a wide array of physiological processes.
Adenosine Receptor Signaling Pathways
A₁ Receptor (Inhibitory Pathway): The A₁ receptor is typically coupled to the inhibitory G-protein, Gᵢ. Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).
Caption: Antagonism of the Adenosine A₁ receptor signaling pathway by this compound.
A₂ₐ Receptor (Stimulatory Pathway): The A₂ₐ receptor is coupled to the stimulatory G-protein, Gₛ. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and enhanced PKA activity.
Caption: Antagonism of the Adenosine A₂ₐ receptor signaling pathway by this compound.
Effect on Intracellular Calcium
A key differentiator between this compound and caffeine is their effect on intracellular calcium ([Ca²⁺]ᵢ). Studies on isolated rat ventricular myocytes have shown that while caffeine induces a transient rise in [Ca²⁺]ᵢ, this compound does not.[2] This difference is attributed to this compound's lower membrane permeability, which is a result of its lower oil:water partition coefficient compared to caffeine.[2] This finding underscores the significant functional consequences arising from the simple positional change of a methyl group.
Toxicology and Safety Profile
The toxicological profile of this compound is not as well-documented as that of caffeine.[1] However, aggregated GHS information from ECHA C&L Inventory provides a classification.
| Hazard Classification | Details | Source |
| GHS Pictogram | Warning | [3] |
| Hazard Class | Acute toxicity, oral (Category 4) | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
Research into the oxidative products of this compound, formed under UV light with a TiO₂ catalyst, has shown increased cytotoxicity and genotoxicity toward ovarian cancer cells, indicating that its metabolites or derivatives could have biological activities warranting further investigation.[2]
Key Experimental Protocols
Measurement of Intracellular Calcium ([Ca²⁺]ᵢ)
The finding that this compound does not raise [Ca²⁺]ᵢ in cardiomyocytes is significant. The following is a generalized protocol for how such an experiment is typically conducted.
Objective: To measure and compare the effects of this compound and caffeine on [Ca²⁺]ᵢ in isolated cardiomyocytes.
Materials and Reagents:
-
Isolated primary cardiomyocytes.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Indo-1 AM).
-
Pluronic F-127.
-
Physiological salt solution (e.g., Tyrode's solution).
-
This compound and Caffeine stock solutions.
-
Fluorescence microscopy system equipped for ratiometric imaging and rapid solution exchange.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from rats using established enzymatic digestion protocols. Plate the isolated cells on laminin-coated coverslips.
-
Dye Loading: Incubate the cardiomyocytes with a membrane-permeable Ca²⁺ indicator dye (e.g., 5 µM Fura-2 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in a physiological salt solution for 30-45 minutes at room temperature. This allows the dye to enter the cells, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside.
-
Washing: After loading, wash the cells with the physiological salt solution to remove any extracellular dye.
-
Imaging: Mount the coverslip onto the stage of an inverted fluorescence microscope. Perfuse the cells continuously with the salt solution.
-
Data Acquisition:
-
Excite the Fura-2-loaded cells alternately with light at 340 nm and 380 nm.
-
Capture the fluorescence emission at ~510 nm for both excitation wavelengths.
-
Record a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀).
-
-
Compound Application: Rapidly switch the perfusion solution to one containing a known concentration of this compound or caffeine.
-
Analysis: Continue recording the fluorescence ratio. An increase in the F₃₄₀/F₃₈₀ ratio indicates a rise in intracellular free Ca²⁺. Compare the response elicited by this compound to that of caffeine and a vehicle control.
Intracellular Calcium Measurement Workflow
Caption: Workflow for measuring intracellular calcium in cardiomyocytes.
References
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 3. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Isocaffeine: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocaffeine (1,3,9-trimethylxanthine), a structural isomer of caffeine, is a purine alkaloid that has been reported in the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and occurrence of this compound. It details the primary plant species associated with its presence and summarizes the available, though limited, information on its biosynthesis. Furthermore, this document outlines established experimental protocols for the extraction, isolation, and quantification of methylxanthines, which can be adapted for this compound analysis. The guide also includes visualizations of the pertinent biosynthetic pathways and a general experimental workflow to aid researchers in their investigative efforts.
Natural Occurrence of this compound
While caffeine is a well-documented and abundant methylxanthine in numerous plant species, the natural occurrence of this compound is significantly less characterized. The primary plant species in which this compound has been reported is:
It is also plausible that this compound exists as a minor alkaloid in other caffeine-containing plants, such as coffee (Coffea spp.) and tea (Camellia sinensis). Its designation as "Caffeine Impurity C" in pharmacopeial contexts suggests it can be found in trace amounts alongside caffeine.
Table 1: Reported Natural Source of this compound
| Plant Species | Family | Common Name | Reported Occurrence of this compound | Quantitative Data |
| Murraya paniculata | Rutaceae | Orange Jasmine | Reported in literature | Not available in reviewed literature |
Biosynthesis of this compound
The biosynthesis of caffeine (1,3,7-trimethylxanthine) is well-elucidated and serves as a model for understanding the formation of other methylxanthines. The primary pathway involves a series of N-methylation steps starting from xanthosine.
The biosynthesis of this compound (1,3,9-trimethylxanthine) is not definitively established. However, it is hypothesized to occur as a result of the broad substrate specificity of the N-methyltransferases involved in the caffeine biosynthetic pathway. These enzymes may catalyze methylation at the N-9 position of a xanthine precursor, leading to the formation of this compound.
Below is a diagram illustrating the established caffeine biosynthetic pathway, with a hypothetical branch indicating the potential for this compound synthesis.
Experimental Protocols
While specific protocols for the isolation of this compound from natural sources are not extensively documented, the methods used for caffeine extraction and purification are readily adaptable due to the structural similarities between the two isomers.
General Workflow for this compound Isolation and Analysis
The following diagram outlines a general workflow for the extraction, isolation, and analysis of this compound from plant material.
Detailed Methodologies
3.2.1. Solid-Liquid Extraction
-
Sample Preparation: Air-dry fresh plant material (e.g., leaves of Murraya paniculata) at room temperature or in an oven at a low temperature (40-50°C) to prevent degradation of target compounds. Grind the dried material into a fine powder.
-
Extraction: Suspend the powdered plant material in distilled water (typically a 1:10 to 1:20 solid-to-solvent ratio). Heat the suspension to boiling and maintain for 15-30 minutes to extract the methylxanthines. The addition of a base, such as calcium carbonate or sodium carbonate, can aid in the precipitation of tannins and other acidic compounds.
-
Filtration: Filter the hot mixture through cheesecloth or a Büchner funnel to remove the solid plant material.
3.2.2. Liquid-Liquid Extraction
-
Solvent Partitioning: Cool the aqueous extract to room temperature. Transfer the extract to a separatory funnel and add an immiscible organic solvent, such as dichloromethane or chloroform. The volume of the organic solvent should be approximately one-third to one-half that of the aqueous extract.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely.
-
Collection: Drain the lower organic layer (dichloromethane/chloroform is denser than water) into a clean flask. Repeat the extraction process with fresh portions of the organic solvent two to three more times to ensure complete extraction of the this compound.
-
Drying: Combine the organic extracts and dry over an anhydrous salt, such as sodium sulfate, to remove any residual water.
3.2.3. Purification
-
Solvent Evaporation: Remove the organic solvent from the dried extract using a rotary evaporator to obtain the crude this compound.
-
Column Chromatography: The crude extract can be further purified using column chromatography.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of methanol in chloroform or ethyl acetate, can be employed to separate this compound from other co-extracted compounds.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Recrystallization: The purified this compound can be recrystallized from a suitable solvent to obtain a highly pure crystalline product.
3.2.4. Analysis and Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the quantification of this compound.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of water (often with a small amount of acid, such as formic or acetic acid) and an organic solvent like methanol or acetonitrile is a common mobile phase.
-
Detection: UV detection at a wavelength of approximately 272 nm is suitable for methylxanthines.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a standard curve prepared with a certified reference standard of this compound.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of identity and sensitive quantification, LC-MS can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the isolated compound as this compound.
Conclusion
The natural occurrence of this compound is an area that requires further investigation. While Murraya paniculata is a promising source, detailed quantitative studies are needed to establish its prevalence. The biosynthetic pathway of this compound is also not yet fully understood, though it is likely a variant of the well-known caffeine biosynthesis pathway. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound from plant sources, thereby enabling further studies into its pharmacological properties and potential applications.
An In-depth Technical Guide on the Structural Differences Between Isocaffeine and Caffeine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional distinctions between caffeine and its isomer, isocaffeine. While both molecules share the same chemical formula and xanthine backbone, the positional difference of a single methyl group leads to significant variations in their physicochemical properties, spectroscopic signatures, and biological activities. This document outlines these core differences to aid in research, analytical method development, and drug discovery efforts.
Core Structural and Nomenclature Differences
Caffeine and this compound are positional isomers of trimethylxanthine. The foundational structure for both is xanthine, a purine base. The key distinction lies in the placement of the three methyl (-CH3) groups on the xanthine scaffold.
-
Caffeine is chemically designated as 1,3,7-trimethylxanthine . The methyl groups are attached to the nitrogen atoms at positions 1, 3, and 7.[1]
-
This compound is chemically designated as 1,3,9-trimethylxanthine . Two methyl groups are in the same position as caffeine (N1 and N3), but the third is located on the nitrogen atom at position 9 of the imidazole ring.[2][3]
This seemingly minor shift from N7 to N9 fundamentally alters the molecule's geometry and electron distribution.
Comparative Physicochemical Properties
The variance in methyl group position directly impacts the intermolecular forces and crystal lattice structure, resulting in different physical properties. This compound's higher melting point suggests a more stable crystal lattice, requiring more energy to disrupt.
| Property | Caffeine (1,3,7-Trimethylxanthine) | This compound (1,3,9-Trimethylxanthine) |
| CAS Number | 58-08-2 | 519-32-4 |
| Molecular Formula | C₈H₁₀N₄O₂ | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol | 194.19 g/mol [4] |
| Appearance | Odorless, white needles or powder[5] | White to off-white solid[3] |
| Melting Point | 235–238 °C[5] | 288–290 °C (with decomposition)[2] |
| Water Solubility | Moderately soluble; 2.17 g/100 mL at 25°C, 66.6 g/100 mL at 100°C[6] | Highly soluble; >20 mg/mL (>2 g/100 mL)[7] |
| pKa (Conjugate Acid) | ~0.6 - 0.7[8] | 0.74 (Predicted)[7] |
Spectroscopic Analysis and Isomer Differentiation
The structural isomerism of caffeine and this compound necessitates robust analytical techniques for their differentiation and quantification. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are definitive methods for distinguishing the isomers. The chemical environment of the N-methyl groups and the protons and carbons in the imidazole ring are distinct.
-
¹H NMR: The chemical shifts of the three N-methyl singlets and the C8-H proton are unique for each isomer. For caffeine, the N7-methyl signal is characteristic, while for this compound, the N9-methyl signal provides a clear distinction.
-
¹³C NMR: The resonance of the carbons in the imidazole ring (C4, C5, C8) and the methyl carbons (N1-CH₃, N3-CH₃, N7/N9-CH₃) will differ significantly between the two molecules.
| NMR Signal | Caffeine (1,3,7-trimethylxanthine) Chemical Shift (ppm) | This compound (1,3,9-trimethylxanthine) Chemical Shift (ppm) |
| ¹H N1-CH₃ | ~3.40[9] | Expected to be similar |
| ¹H N3-CH₃ | ~3.57[9] | Expected to be similar |
| ¹H N7-CH₃ | ~4.00[9] | N/A |
| ¹H N9-CH₃ | N/A | Expected to be distinct from N7-CH₃ of caffeine |
| ¹H C8-H | ~7.53 (in CDCl₃)[9] | Expected to be different due to proximity to N9-CH₃ |
| ¹³C Carbons | C2, C4, C5, C6, C8 and methyl carbons have well-defined shifts.[5] | C4, C5, C8 and N9-CH₃ signals are expected to be key differentiators. (Specific data not readily available in cited literature)[10] |
Note: Specific, experimentally verified NMR chemical shifts for this compound are not widely published. The expected differences are based on established principles of NMR spectroscopy.
Mass Spectrometry (MS)
While both isomers have the same molecular weight (m/z 195 for [M+H]⁺), their fragmentation patterns under tandem mass spectrometry (MS/MS) can be used for identification. The primary fragmentation for caffeine involves a retro-Diels-Alder reaction leading to the loss of methyl isocyanate (CH₃NCO, 57 Da) from the pyrimidinedione ring, resulting in a major fragment ion at m/z 138.[11][12] this compound is expected to undergo a similar initial fragmentation, but subsequent losses from the imidazole portion of the molecule may differ due to the N9-methyl group.
| Ion/Fragment | Caffeine (m/z) | This compound (m/z) | Probable Identity/Loss |
| [M+H]⁺ | 195 | 195.1[4] | Protonated Parent Molecule |
| Fragment 1 | 138 | 138.1[4] | [M+H - CH₃NCO]⁺ |
| Fragment 2 | 110 | 110.1[4] | [Fragment 1 - CO]⁺ |
| Fragment 3 | 83 | 149, 147, 165.2 ([M-H]⁻ mode)[4] | Further ring fragmentation |
Experimental Protocols
Protocol: HPLC-UV/MS for Isomer Separation and Identification
This method provides chromatographic separation followed by detection and identification.
-
Standard Preparation: Prepare individual 1 mg/mL stock solutions of caffeine and this compound in methanol. Prepare a mixed working standard at 10 µg/mL in the mobile phase.
-
Chromatography System:
-
Instrument: Agilent 1200 series HPLC or equivalent.[13]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).[13]
-
Mobile Phase: Gradient elution using A: 10 mM ammonium acetate in water and B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[13]
-
Injection Volume: 5 µL.
-
-
Detection:
-
UV Detector: Monitor at 273 nm.
-
Mass Spectrometer: ESI in positive ion mode. Scan m/z from 50 to 300. For MS/MS, select precursor ion m/z 195 and acquire product ion spectra.
-
-
Analysis: The isomers will exhibit different retention times due to slight polarity differences. Confirm identity by comparing retention times and mass spectra against certified reference standards.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample (caffeine or this compound) in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated water (D₂O) in a clean NMR tube.[14]
-
Instrument: 500 MHz NMR spectrometer or higher.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. If necessary, run DEPT-135, HSQC, and HMBC experiments to aid in unambiguous assignment of all carbon and proton signals.
-
Referencing: Reference spectra to the residual solvent signal or an internal standard (e.g., TMS).
-
Analysis: Compare the chemical shifts and multiplicities of the signals to reference spectra or published data to confirm the isomer's identity.
Synthesis of this compound
This compound is not naturally abundant and is typically synthesized for research purposes. A common method is the Traube purine synthesis.[3]
Biological Activity and Signaling Pathways
The primary mechanism of action for caffeine is the antagonism of adenosine receptors (A₁, A₂A, A₂B, and A₃).[15][16] By blocking these receptors, caffeine prevents the binding of the endogenous neuromodulator adenosine, which normally promotes drowsiness and vasodilation. This blockade leads to the characteristic stimulant effects of caffeine. This compound is also reported to be an adenosine receptor antagonist.[8]
A secondary mechanism for xanthines is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for degrading the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, xanthines can increase intracellular cAMP levels, which mimics or enhances the effects of Gs-coupled receptor activation. Caffeine is a non-selective, but relatively weak, PDE inhibitor.[16] this compound has been noted as a potential PDE inhibitor as well.
| Biological Target | Caffeine | This compound |
| Adenosine A₁ Receptor | Antagonist (Ki: 12 - 50 µM) | Antagonist (Quantitative data not available)[8] |
| Adenosine A₂A Receptor | Antagonist (Ki: 2.4 - 40 µM) | Antagonist (Quantitative data not available)[8] |
| Phosphodiesterase (PDE) | Non-selective inhibitor (IC₅₀: >100 µM for PDE4) | Reported PDE inhibitor (subtype selectivity and potency data not available) |
| Intracellular Ca²⁺ Release | Induces release | Does not induce release |
Adenosine Receptor Signaling
Both A₂A and A₂B adenosine receptors couple to the Gs alpha subunit (Gαs) of a G-protein. Activation by adenosine stimulates adenylyl cyclase (AC), which converts ATP to cAMP. Increased cAMP activates Protein Kinase A (PKA), leading to various downstream cellular responses. Caffeine and this compound, as antagonists, competitively bind to these receptors and block this entire cascade.
Conclusion
The structural difference between caffeine (1,3,7-trimethylxanthine) and this compound (1,3,9-trimethylxanthine) is the position of a single methyl group, from N7 to N9. This isomerization results in distinct physicochemical properties, including a significantly higher melting point and greater water solubility for this compound. These structural variations provide unique signatures in NMR and MS analyses, allowing for their unambiguous differentiation. While both compounds act as adenosine receptor antagonists, the full pharmacological profile of this compound, particularly its potency at various receptor subtypes and as a PDE inhibitor, requires further quantitative investigation. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the analysis, synthesis, and biological evaluation of these xanthine isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 4. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gradebuddy.com [gradebuddy.com]
- 12. researchgate.net [researchgate.net]
- 13. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Properties of 1,3,9-Trimethylxanthine.
An In-depth Technical Guide to 1,3,9-Trimethylxanthine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,9-Trimethylxanthine, also known as Isocaffeine and 9-methyltheophylline, is a purine alkaloid and a structural isomer of the widely known central nervous system stimulant, caffeine (1,3,7-trimethylxanthine).[1][2][3] As a member of the methylxanthine class, it is of significant interest in medicinal chemistry and pharmacology for its potential biological activities, primarily as an adenosine receptor antagonist.[1] This document provides a comprehensive technical overview of the chemical, physical, and pharmacological properties of 1,3,9-trimethylxanthine, including relevant experimental protocols and pathway visualizations. It serves as a critical resource for researchers engaged in the study and development of novel xanthine-based therapeutics.
Chemical and Physical Properties
1,3,9-Trimethylxanthine is a white to off-white powder.[2] Its core structure is a purine ring system with methyl groups attached at the 1, 3, and 9 nitrogen positions. This substitution pattern distinguishes it from its more common isomers: caffeine (1,3,7-), theophylline (1,3-), theobromine (3,7-), and paraxanthine (1,7-).
Data Summary
The key chemical and physical properties of 1,3,9-trimethylxanthine are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3,9-trimethylpurine-2,6-dione | [3] |
| Synonyms | This compound, 9-Methyltheophylline, NSC 28332, Caffeine Impurity C | [1][2][3] |
| CAS Number | 519-32-4 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀N₄O₂ | [1][3][4] |
| Molecular Weight | 194.19 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 288-290 °C (with decomposition) | [2][4] |
| Water Solubility | >20 mg/mL | [2][5] |
| pKa (Predicted) | 0.74 ± 0.70 | [5] |
| SMILES | CN1C=NC2=C1N(C(=O)N(C2=O)C)C | [4] |
| InChIKey | LPHGQDQBBGAPDZ-UHFFFAOYSA-N | [3] |
Pharmacology and Mechanism of Action
The primary pharmacological activity of 1,3,9-trimethylxanthine is the antagonism of adenosine receptors.[1] However, its biological effects appear to differ from its isomer, caffeine, particularly concerning intracellular calcium mobilization.
Adenosine Receptor Antagonism
Like other methylxanthines, 1,3,9-trimethylxanthine acts as a competitive antagonist at adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation, typically by binding to its G protein-coupled receptors. By blocking these receptors, methylxanthines inhibit the effects of adenosine, leading to stimulatory effects on the central nervous system and other tissues.[6][7][8] The affinity of this compound for adenosine receptors appears to be low, with an IC₅₀ value greater than 1000 µM reported in one study.[9]
Caption: General mechanism of adenosine receptor antagonism by 1,3,9-trimethylxanthine.
Effect on Intracellular Calcium
There is conflicting information regarding the effect of 1,3,9-trimethylxanthine on intracellular calcium ([Ca²⁺]i). One source suggests it possesses cytosolic calcium ion-antagonistic properties.[4] Conversely, another study reports that, unlike caffeine, it does not induce a rise in [Ca²⁺]i in rat ventricular myocytes, a difference attributed to its lower membrane permeability.[2] This discrepancy highlights an area requiring further investigation to fully elucidate its pharmacological profile.
Phosphodiesterase (PDE) Inhibition
While not its primary mechanism at typical physiological concentrations, methylxanthines are known inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP).[10][11] Inhibition of PDEs leads to an increase in intracellular cAMP levels, mimicking the effects of Gs-coupled receptor activation. 1,3,9-Trimethylxanthine has been identified as a phosphodiesterase 4 (PDE4) inhibitor.[12]
Metabolism
Specific metabolic pathways for 1,3,9-trimethylxanthine are not extensively documented in the available literature. For context, the metabolism of its isomer, caffeine (1,3,7-trimethylxanthine), is well-characterized and primarily involves the hepatic cytochrome P450 1A2 (CYP1A2) enzyme.[13] Caffeine undergoes successive N-demethylation reactions to form its major metabolites: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[13][14][15] It is plausible that 1,3,9-trimethylxanthine also undergoes N-demethylation, but the specific metabolites and enzymatic pathways have yet to be fully elucidated.
Caption: N-demethylation pathways of caffeine, providing a context for potential methylxanthine metabolism.
Synthesis and Analysis
Synthesis
The synthesis of 1,3,9-trimethylxanthine can be achieved through the methylation of a suitable xanthine precursor. A common and direct approach involves the N9-methylation of theophylline (1,3-dimethylxanthine).[2] Various methylating agents, such as methyl iodide or dimethyl sulfate, can be employed in the presence of a base.[2][15]
Caption: Simplified workflow for the chemical synthesis of 1,3,9-trimethylxanthine.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for the separation and quantification of methylxanthines, including 1,3,9-trimethylxanthine.[9][16][17] Reversed-phase columns (e.g., C18) with mobile phases typically consisting of water and an organic modifier like acetonitrile or methanol are commonly used.[9][17] Detection is usually performed with a UV detector at approximately 273 nm.[9] More advanced methods may utilize mass spectrometry (UHPLC-MS) for enhanced sensitivity and specificity.[17]
Caption: A typical experimental workflow for the analysis of methylxanthines by HPLC.
Experimental Protocols
The following sections provide generalized experimental protocols relevant to the study of 1,3,9-trimethylxanthine. These are representative methodologies for the class of methylxanthines and may require optimization for specific applications.
Protocol: Synthesis via N-methylation of Theophylline
-
Dissolution: Dissolve theophylline (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Deprotonation: Add a base (e.g., potassium carbonate, 1.2 equivalents) to the solution and stir at room temperature to facilitate the deprotonation of the N9 position.
-
Methylation: Add a methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1,3,9-trimethylxanthine.[15]
Protocol: Adenosine Receptor Binding Assay (Radioligand Displacement)
-
Membrane Preparation: Prepare cell membrane homogenates from a tissue or cell line expressing the adenosine receptor subtype of interest (e.g., rat brain).[9]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl.
-
Incubation: In triplicate, incubate the membrane preparation with a specific radioligand (e.g., [³H]CHA for A₁ receptors) at a fixed concentration.
-
Competition: Add varying concentrations of the test compound (1,3,9-trimethylxanthine) to compete with the radioligand for receptor binding.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-radioactive antagonist.
-
Separation: After incubation (e.g., 60 minutes at 25 °C), rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of 1,3,9-trimethylxanthine that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of 1,3,9-trimethylxanthine of known concentration in a suitable solvent (e.g., methanol or the mobile phase). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of 1,3,9-trimethylxanthine in the samples is determined from this curve.
Toxicology and Safety
1,3,9-Trimethylxanthine is classified as harmful if swallowed (H302).[5] While comprehensive toxicological data is limited, one study has noted that oxidative products of this compound, formed in the presence of TiO₂ nanoparticles under UV light, exhibit increased cytotoxicity and genotoxicity towards ovarian cancer cells.[2] Standard laboratory safety precautions, including the use of gloves and eye protection, should be employed when handling this compound.[2]
Conclusion
1,3,9-Trimethylxanthine is a valuable research compound within the methylxanthine family. Its distinct substitution pattern results in a pharmacological profile that differs from its well-known isomer, caffeine, particularly concerning its effects on intracellular calcium. While it is established as an adenosine receptor antagonist, further research is required to fully characterize its receptor subtype selectivity, metabolic fate, and complete toxicological profile. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to further investigate the properties and potential therapeutic applications of this intriguing molecule.
References
- 1. scbt.com [scbt.com]
- 2. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 3. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,9-Trimethylxanthine | 519-32-4 | FT08061 | Biosynth [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pinpick.it [pinpick.it]
- 10. mdpi.com [mdpi.com]
- 11. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 13. The Methylxanthine We All Take! A Look on Caffeine and Its Pharmacology. — Andréas Astier [andreasastier.com]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Historical Background of Isocaffeine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocaffeine (1,3,9-trimethylxanthine), a structural isomer of caffeine, has a historical background deeply rooted in the pioneering era of purine chemistry. While less ubiquitous than its famous counterpart, this compound presents a unique pharmacological profile, primarily as an adenosine receptor antagonist with distinct intracellular effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and foundational biological understanding of this compound, tailored for the scientific community. It details the historical context of its synthesis, presents available quantitative data, outlines experimental protocols, and visualizes key chemical and biological pathways.
Discovery and Historical Background
The discovery of this compound is intrinsically linked to the development of synthetic purine chemistry at the turn of the 20th century. While a single definitive publication announcing the "discovery" of this compound is not readily apparent, its synthesis was made possible by the groundbreaking work of German chemist Wilhelm Traube.
In 1900, Traube published a series of papers in the "Berichte der deutschen chemischen Gesellschaft" detailing a general method for the synthesis of purine derivatives. This method, now famously known as the Traube purine synthesis , provided a versatile pathway to construct the purine ring system from pyrimidine precursors. The synthesis involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid. Although Traube's 1900 publications primarily focused on the synthesis of other xanthine derivatives like theophylline and caffeine, the principles he established laid the direct groundwork for the synthesis of this compound. Given that this compound is 1,3,9-trimethylxanthine, its synthesis would involve the use of a correspondingly methylated 4,5-diaminouracil derivative in the Traube synthesis. While the exact date of the first synthesis of this compound is not explicitly documented in the readily available historical records, it is highly probable that it was first synthesized in the early 1900s by chemists applying Traube's novel methodology.
Physicochemical and Biological Properties
This compound shares the same chemical formula and molecular weight as caffeine but exhibits distinct physical and biological properties due to the different placement of a methyl group on the purine ring (N9 instead of N7).
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in comparison to caffeine.
| Property | This compound (1,3,9-trimethylxanthine) | Caffeine (1,3,7-trimethylxanthine) |
| CAS Number | 519-32-4 | 58-08-2 |
| Molecular Formula | C₈H₁₀N₄O₂ | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol | 194.19 g/mol |
| Melting Point | 288-290 °C (with decomposition)[1] | 235-238 °C |
| Water Solubility | >20 mg/mL[1] | ~20 mg/mL (at room temperature) |
| Adenosine A₁ Receptor Binding Affinity (Kᵢ) | Data not available in searched literature | 12-50 µM[2] |
| Adenosine A₂ₐ Receptor Binding Affinity (Kᵢ) | Data not available in searched literature | 2.4-40 µM[2] |
| Adenosine A₂ₑ Receptor Binding Affinity (Kᵢ) | Data not available in searched literature | 13-100 µM[2] |
| Adenosine A₃ Receptor Binding Affinity (Kᵢ) | Data not available in searched literature | >100 µM[2] |
| Phosphodiesterase (PDE) Inhibition (IC₅₀) | Data not available in searched literature | Varies by PDE subtype (µM to mM range) |
| Effect on Intracellular Ca²⁺ | Does not induce a rise in [Ca²⁺]ᵢ in rat ventricular myocytes[3] | Induces a transient rise in [Ca²⁺]ᵢ[3] |
Note: Specific Kᵢ and IC₅₀ values for this compound were not available in the searched literature. The provided values for caffeine represent a range reported across various studies.
Experimental Protocols
The primary method for the synthesis of this compound is the Traube purine synthesis. The following is a generalized experimental protocol based on this method.
Traube Purine Synthesis of this compound
This protocol describes the cyclization of a methylated 4,5-diaminouracil derivative with formic acid.
Materials:
-
1,3-dimethyl-4,5-diaminouracil
-
Formic acid (98-100%)
-
An inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
A mixture of 1,3-dimethyl-4,5-diaminouracil and an excess of formic acid is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux under an inert atmosphere. The reaction time can vary depending on the specific conditions but is typically several hours.
-
Progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess formic acid is removed, typically by distillation under reduced pressure.
-
The crude product is then purified. Purification methods may include recrystallization from a suitable solvent (e.g., water or ethanol) or column chromatography.
-
The purified this compound is dried, and its identity and purity are confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Signaling Pathways and Biological Activity
This compound, like other methylxanthines, exerts its biological effects through multiple mechanisms, with its primary action being the antagonism of adenosine receptors.
Adenosine Receptor Antagonism
Intracellular Calcium Mobilization
A key difference between this compound and caffeine lies in their effects on intracellular calcium ([Ca²⁺]ᵢ). Studies on rat ventricular myocytes have shown that while caffeine induces a transient increase in [Ca²⁺]ᵢ, this compound does not[3]. This difference has been attributed to the lower membrane permeability of this compound compared to caffeine[3].
Phosphodiesterase (PDE) Inhibition
Methylxanthines are known to be inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). Inhibition of PDEs leads to an increase in intracellular cAMP levels, which can have various downstream effects. While caffeine is a known non-selective PDE inhibitor, specific IC₅₀ values for this compound's activity against different PDE isoforms are not well-documented in the available literature.
Experimental Workflow: Traube Purine Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound via the Traube purine synthesis.
Conclusion
This compound, a structural isomer of caffeine, emerged from the foundational work on purine synthesis by Wilhelm Traube in the early 20th century. While it shares the characteristic adenosine receptor antagonism of other methylxanthines, it exhibits distinct properties, notably its lack of effect on intracellular calcium mobilization in certain cell types. The historical synthesis via the Traube method remains a cornerstone of its chemical background. Further research is warranted to fully elucidate its pharmacological profile, particularly through detailed quantitative analysis of its interactions with various adenosine receptor subtypes and phosphodiesterase isoforms. Such studies will provide a clearer understanding of the structure-activity relationships among trimethylxanthines and may open avenues for the development of novel therapeutic agents.
References
The Solubility Profile of Isocaffeine: A Technical Guide for Researchers
Introduction
Isocaffeine (1,3,9-trimethylxanthine) is a purine alkaloid and a structural isomer of caffeine (1,3,7-trimethylxanthine). It is often encountered as a related substance or impurity in the synthesis and analysis of caffeine and is utilized as a reference standard in pharmaceutical quality control. A thorough understanding of its solubility in various solvents is critical for researchers, scientists, and drug development professionals involved in its synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in water and common organic solvents, details a standard experimental protocol for solubility determination, and presents relevant logical workflows.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. Most sources provide a qualitative assessment of its solubility in water. The table below summarizes the available information. For comparative purposes, qualitative solubility information for the closely related isomer, caffeine, is also included, though it should be noted that these values are not directly interchangeable.
| Solvent | This compound Solubility | Temperature (°C) | Notes |
| Water | > 20 mg/mL | Not Specified | This is the most commonly cited value, indicating high water solubility. |
It is important to note that the solubility of xanthine derivatives is generally dependent on temperature and the crystalline form of the compound.
Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in a given solvent using the gravimetric method. This method is a reliable and widely used technique for measuring the solubility of solid compounds in liquids.
1. Materials and Apparatus:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, methanol, chloroform, acetone)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
-
Glass vials with screw caps
-
Spatula
-
Pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically several hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Weighing:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The oven temperature should be well below the melting point of this compound.
-
Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial with the residue minus the initial weight of the empty vial.
-
The mass of the solvent is the total mass of the solution minus the mass of the dissolved this compound.
-
Solubility can then be expressed in various units, such as grams of this compound per 100 grams of solvent or milligrams of this compound per milliliter of solvent.
-
Visualizations
Logical Workflow for this compound Impurity Analysis
This compound is often identified as "Caffeine Impurity C" in pharmacopeial analyses. The following diagram illustrates a typical workflow for the identification and quantification of this compound as an impurity in a caffeine sample using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for HPLC analysis of this compound as an impurity.
Postulated Metabolic Pathway of this compound
While the specific metabolic pathway of this compound has not been extensively studied, it is reasonable to postulate a pathway similar to that of its well-characterized isomer, caffeine, due to their structural similarities. The primary metabolic route for caffeine involves N-demethylation and oxidation by cytochrome P450 enzymes in the liver, primarily CYP1A2.
Caption: Postulated metabolic pathway for this compound.
Methodological & Application
Isocaffeine: Detailed Synthesis Protocols and Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of isocaffeine (1,3,9-trimethylxanthine), a structural isomer of caffeine. This guide outlines two primary synthetic routes: the Traube synthesis and the methylation of theophylline. It includes comprehensive experimental procedures, quantitative data for comparison, and visualizations of the synthesis workflows and the relevant biological signaling pathway.
This compound, also known as 1,3,9-trimethylxanthine, is a purine alkaloid and a member of the methylxanthine family. While structurally similar to its well-known isomer, caffeine (1,3,7-trimethylxanthine), this compound exhibits distinct chemical and pharmacological properties, making it a compound of interest in medicinal chemistry and drug discovery. It is primarily recognized as a non-selective adenosine receptor antagonist.
Chemical Synthesis Protocols
Two effective methods for the synthesis of this compound are presented below: the Traube synthesis, a classic method for purine synthesis, and the selective N9-methylation of theophylline.
Protocol 1: Traube Synthesis of this compound
This method involves the cyclocondensation of a substituted diaminouracil derivative with formic acid to construct the imidazole ring of the purine system.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.5 g of 5-amino-1,3-dimethyl-6-(methylamino)uracil and 10 mL of formic acid.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 3 hours.
-
Work-up: After cooling to room temperature, remove the excess formic acid by evaporation under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with an aqueous solution of sodium carbonate (Na₂CO₃).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to dryness.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (10:1 v/v) as the eluent to yield this compound as a white solid.[1]
Protocol 2: N9-Methylation of Theophylline
This protocol describes the selective methylation of theophylline (1,3-dimethylxanthine) at the N9 position to yield this compound. This method utilizes a suitable methylating agent and a base to facilitate the reaction.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve theophylline in an appropriate aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the N9 position of theophylline.
-
Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by recrystallization or column chromatography to isolate pure this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via the Traube synthesis method. Data for the N9-methylation of theophylline is less commonly reported and can vary significantly based on the specific reagents and conditions used.
| Synthesis Method | Starting Material | Reagents | Reaction Time | Yield | Purity | Reference |
| Traube Synthesis | 5-amino-1,3-dimethyl-6-(methylamino)uracil | Formic acid | 3 hours | Approx. 30% | High (after chromatography) | [1] |
Experimental and logical workflows
The following diagrams illustrate the workflows for the two described synthesis methods.
Biological Activity and Signaling Pathway
This compound, similar to caffeine, acts as a non-selective antagonist of adenosine receptors (A₁, A₂ₐ, A₂ₒ, and A₃). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes. The antagonism of these receptors by this compound leads to a range of downstream cellular effects.
The primary mechanism of action involves the blockade of adenosine binding to its receptors, which in turn modulates the activity of adenylyl cyclase and intracellular cyclic AMP (cAMP) levels.
-
A₁ and A₃ Receptor Antagonism: Blockade of A₁ and A₃ receptors, which are coupled to inhibitory G-proteins (Gi), leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.
-
A₂ₐ and A₂ₒ Receptor Antagonism: Conversely, antagonism of A₂ₐ and A₂ₒ receptors, which are coupled to stimulatory G-proteins (Gs), results in a decrease in adenylyl cyclase activity and a reduction in intracellular cAMP.
The net effect of this compound on a particular cell or tissue depends on the relative expression levels of the different adenosine receptor subtypes.
References
Application Note: Analytical Methods for the Detection and Quantification of Isocaffeine
Audience: Researchers, scientists, and drug development professionals.
Introduction Isocaffeine (1,3,9-trimethylxanthine) is a structural isomer of caffeine (1,3,7-trimethylxanthine), the world's most widely consumed psychoactive substance. The structural similarity necessitates robust and selective analytical methods to differentiate and accurately quantify this compound in various matrices, including biological fluids, pharmaceutical formulations, and food products. This document provides detailed protocols and comparative data for the primary analytical techniques used for this compound analysis, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection
HPLC is a cornerstone technique for the analysis of xanthine alkaloids due to its robustness and versatility. Reversed-phase chromatography is typically employed, separating compounds based on their hydrophobicity.
Experimental Protocol: HPLC-PDA for this compound and Related Metabolites
This protocol is adapted from a method for the simultaneous determination of caffeine and its metabolites, including this compound[1].
1. Instrumentation:
-
HPLC system with a quaternary low-pressure gradient pump, autosampler, and a photodiode array (PDA) detector[1].
-
Analytical column: Reversed-phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm)[2].
2. Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Ammonium Acetate (pH=7)[1].
-
Mobile Phase B: Methanol[1].
-
Gradient Elution: A multi-linear gradient starting from 90:10 (A:B) and changing to 40:60 (A:B) over 30 minutes can be optimized for resolution[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C[3].
-
Detection Wavelength: 270-273 nm, as this is a common wavelength for caffeine and its isomers[1][4].
-
Injection Volume: 20 µL[1].
-
Internal Standard: Lamotrigine at a concentration of 10.0 ng/µL can be used[1].
3. Sample Preparation (from Human Plasma):
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute this compound and other analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase starting condition[1][4].
-
4. Calibration and Quantification:
-
Prepare a series of mixed standard solutions of this compound and other relevant metabolites in the mobile phase, covering a range of 0.25 - 20 ng/µL[1].
-
Inject each standard in triplicate to establish a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration[1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying trace levels of this compound in complex biological matrices[5][6].
Experimental Protocol: LC-MS/MS for this compound
This protocol is a generalized procedure based on methods developed for caffeine and its metabolites, which can be optimized for this compound.
1. Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[7][8].
-
Analytical column: A suitable C18 or C30 column (e.g., 50 mm x 2.1 mm, 3 µm) is recommended[9].
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible, unlike phosphoric acid)[7][10].
-
Gradient Elution: A fast gradient, for example, from 2% B to 98% B in under 5 minutes, is typical for UPLC-MS/MS applications[11].
-
Injection Volume: 5-10 µL[9].
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined empirically by infusing a pure standard of this compound. The precursor ion will be the protonated molecule [M+H]+. The most stable and abundant product ions are selected for quantification and confirmation.
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters to maximize the signal for this compound[9].
4. Sample Preparation (Protein Precipitation):
-
A simple and rapid method for plasma or serum samples[7].
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection[6][7].
-
Other Relevant Analytical Techniques
A. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While less common for polar molecules like xanthines unless derivatized, non-derivatization methods have been developed for caffeine that could be adapted for this compound. The sample is injected into a heated port, vaporized, and separated on a capillary column before detection by a mass spectrometer[12]. Sample preparation often involves liquid-liquid extraction[13].
B. Capillary Electrophoresis (CE) CE separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption[14]. For caffeine and its metabolites, a volatile electrolyte like 50 mM ammonium carbonate buffer (pH 11.0) has been used, which is also compatible with MS detection (CE-MS)[15].
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods. Data for caffeine is included to provide context and expected performance benchmarks for this compound analysis.
Table 1: Performance of HPLC-based Methods
| Analyte | Method | Matrix | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| This compound | HPLC-PDA | Standards | 0.25–20 ng/µL | 2 ng (injected) | - | [1] |
| Caffeine | HPLC-UV | Coffee | 0.125–4 mg/L | 0.034 mg/L | 0.113 mg/L | [3] |
| Caffeine | HPLC-UV | Tea/Drinks | 1–200 ng/mL | 0.9 ng/mL | 2.9 ng/mL | [16] |
| Caffeine | HPLC-DAD | Dosage Forms | 1.0-20.0 µg/mL | 10 ng/mL | 30 ng/mL |[17] |
Table 2: Performance of Mass Spectrometry and Electrophoresis Methods
| Analyte | Method | Matrix | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| Caffeine | LC-MS/MS | Urine | - | ≤25 nM | - | [9] |
| Caffeine | LC-MS | Beverages | - | - | 0.1-3.7 mg/L | [11] |
| Caffeine | GC-MS | Urine | 0.5xIRL - 2xIRL | 3.3 ng/mL | - | [12] |
| Caffeine | CE-Amperometric | Serum/Cola | - | 2.9 x 10⁻⁴ mM | - |[18] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Visualizations and Workflows
Caption: General workflow for sample preparation from biological matrices.
Caption: Experimental workflow for this compound analysis by HPLC-PDA.
Caption: Primary metabolic pathways of caffeine in the liver.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ejgm.co.uk [ejgm.co.uk]
- 3. agilent.com [agilent.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. [PDF] Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve | Semantic Scholar [semanticscholar.org]
- 6. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. enghusen.dk [enghusen.dk]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. azom.com [azom.com]
- 15. Determination of caffeine and its metabolites in urine by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Quantitation of caffeine by capillary zone electrophoresis with end-column amperometric detection at a carbon microdisk array electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isocaffeine
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocaffeine (1,3,9-trimethylxanthine) is a positional isomer of caffeine (1,3,7-trimethylxanthine), a widely studied central nervous system stimulant. The accurate quantification of this compound is crucial in various research and development settings, including metabolism studies, impurity profiling, and formulation development. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a precise, accurate, and widely adopted technique for the analysis of xanthine alkaloids and is the recommended approach for this compound analysis.
This application note details the recommended chromatographic conditions, sample preparation procedures, and a comprehensive protocol for method validation in line with ICH guidelines.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and validation.
Table 1: Recommended HPLC Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 40:60 v/v). The ratio can be adjusted to optimize the retention time and resolution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Reagents and Standard Preparation
-
Reagents: HPLC grade methanol, HPLC grade water, this compound reference standard.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
For the analysis of a pure substance or a simple formulation, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation Framework
A comprehensive method validation should be performed to ensure the reliability of the analytical data. The following parameters, based on ICH guidelines, should be evaluated.[2]
System Suitability
Before starting the validation, inject a standard solution (e.g., 25 µg/mL) multiple times (n=5) to check the system suitability. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%
Quantitative Data (To be determined by validation)
The following tables summarize the quantitative data that should be generated during method validation. For illustrative purposes, typical values for the closely related isomer, caffeine, are provided.
Table 2: Linearity and Range (Illustrative)
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | To be determined | ≥ 0.999 |
| Caffeine (example) | 1 - 100 | ≥ 0.999[2] |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) (Illustrative)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | To be determined | To be determined |
| Caffeine (example) | ~0.1 | ~0.3 |
Table 4: Precision (Illustrative)
| Analyte | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| This compound | To be determined (≤ 2.0%) | To be determined (≤ 2.0%) |
| Caffeine (example) | < 2.0% | < 2.0% |
Table 5: Accuracy (Recovery) (Illustrative)
| Analyte | Spiked Concentration Level | Mean Recovery (%) |
| This compound | Low, Medium, High | To be determined (98 - 102%) |
| Caffeine (example) | Low, Medium, High | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis by HPLC.
Method Validation Logical Flow
The following diagram outlines the logical flow of the method validation process.
Caption: Logical Flow for HPLC Method Validation.
Conclusion
The described HPLC method provides a reliable and robust starting point for the quantitative analysis of this compound. While the specific performance characteristics such as retention time, LOD, LOQ, and linearity must be determined through a formal method validation study, the outlined protocol, based on established analytical principles for similar compounds, is expected to yield excellent results. This application note serves as a comprehensive guide for researchers and scientists to establish a validated HPLC method for this compound in their laboratories.
References
Application Notes: Isocaffeine as an Analytical Reference Standard
Introduction
Isocaffeine, also known as 1,3,9-trimethylxanthine, is a structural isomer of caffeine (1,3,7-trimethylxanthine).[1] It is commonly encountered as an impurity in the synthesis of caffeine and is designated as "Caffeine Impurity C" in pharmacopeial standards.[1][] Due to its structural similarity but distinct physicochemical and biological properties, high-purity this compound serves as a critical analytical reference standard.[1] Its use is essential for the development and validation of analytical methods, quality control (QC) in pharmaceutical manufacturing, and in research to understand structure-activity relationships within the methylxanthine class of compounds.[1][3]
This document provides detailed protocols and data for the use of this compound as an analytical reference standard, intended for researchers, scientists, and professionals in drug development and quality assurance.
Physicochemical Properties
This compound shares the same molecular formula and weight as caffeine but differs in the placement of a methyl group on the purine ring, leading to significant differences in physical properties like melting point and crystal structure.[1] These differences are crucial for developing selective analytical methods.
Table 1: Comparative Properties of this compound and Caffeine
| Property | This compound (1,3,9-Trimethylxanthine) | Caffeine (1,3,7-Trimethylxanthine) |
| CAS Number | 519-32-4[1][4] | 58-08-2[1] |
| Molecular Formula | C₈H₁₀N₄O₂[1][4] | C₈H₁₀N₄O₂[1] |
| Molecular Weight | 194.19 g/mol [1][4] | 194.19 g/mol [1] |
| IUPAC Name | 1,3,9-trimethylpurine-2,6-dione[][4] | 1,3,7-trimethylpurine-2,6-dione |
| Appearance | White to off-white powder[1] | White powder or crystals |
| Melting Point | 288-290°C (with decomposition)[1][5] | 235-238°C[1] |
| Water Solubility | >20 mg/mL[1] | Sparingly soluble, ~20 mg/mL at 25°C |
| Biological Action | Adenosine receptor antagonist[3][5] | Adenosine receptor antagonist, CNS stimulant[6] |
Applications in Analytical Science
As a certified reference standard, this compound is indispensable for several key applications in analytical and pharmaceutical sciences:
-
Peak Identification: Used to confirm the identity of this compound peaks in chromatograms of caffeine samples, distinguishing it from other related impurities.
-
Method Validation: Essential for validating the specificity, linearity, accuracy, and precision of analytical methods designed to quantify caffeine and its impurities.[1]
-
Quality Control (QC): Employed as a standard in routine QC testing to ensure that the levels of this compound impurity in bulk caffeine or finished products meet pharmacopeial limits.[3]
-
Stability-Indicating Assays: Used in forced degradation studies to ensure that the analytical method can separate the primary analyte (caffeine) from its degradation products and related substances, including this compound.[7]
Experimental Protocols
Protocol 1: Purity Determination and Quantification by HPLC
This protocol describes a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. This method is suitable for determining the purity of an this compound standard or for quantifying it as an impurity in caffeine samples.
A. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Photodiode Array (PDA) detector.[8]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
-
This compound Reference Standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).[9]
-
Deionized water (Type I).
-
Phosphoric acid or Formic acid (for MS compatibility).[10]
B. Chromatographic Conditions The following conditions are a typical starting point and can be optimized as needed.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (RP) Column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and Water mixture.[1][10] An acidic modifier like phosphoric acid is common.[10] For MS, use formic acid.[10] A typical ratio is Acetonitrile:Water (e.g., 24:76 v/v).[9] |
| Elution Mode | Isocratic or Gradient[8][9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection Wavelength | UV at ~272 nm[9] |
| Injection Volume | 10 - 20 µL[8][9] |
| Run Time | ~25 minutes (or until all components have eluted)[8] |
C. Standard Solution Preparation
-
Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 20 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent (e.g., mobile phase or a water/methanol mixture) and sonicate to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of the analyte (e.g., 0.5 - 20 µg/mL).
D. Sample Preparation
-
Accurately weigh the sample to be analyzed (e.g., caffeine powder) to obtain a theoretical this compound concentration within the calibration range.
-
Dissolve the sample in a known volume of diluent using the same procedure as for the standard solution.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
E. Analysis and Data Processing
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]
-
Inject a blank (diluent), followed by the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions. It is good practice to reinject a standard periodically (e.g., after every 6-10 sample injections) to monitor system stability.[9]
-
Purity Calculation: For purity assessment of the this compound standard, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Quantification: For quantifying this compound in a sample, create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration in the sample by interpolation from this curve.
Visualizations: Workflows and Mechanisms
Diagrams help visualize complex processes and relationships, which is critical in analytical and biochemical contexts.
Caption: General workflow for the analysis of this compound using HPLC.
While this compound's primary use is as a reference standard, understanding its biological context is valuable for drug development professionals. Like caffeine, this compound is an adenosine receptor antagonist.[3][5] This means it blocks the action of adenosine, a neurotransmitter that promotes relaxation and sleepiness.
Caption: this compound as an antagonist at the adenosine receptor.
This compound is a vital tool in the pharmaceutical industry, particularly in the quality control of caffeine. As a certified analytical reference standard, it enables the accurate identification and quantification of this specific impurity, ensuring that pharmaceutical products meet stringent regulatory requirements. The provided HPLC protocol offers a robust starting point for laboratories to develop and implement testing procedures for this compound. The use of high-purity reference materials is fundamental to achieving accuracy and traceability in chemical analysis.[11]
References
- 1. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 3. This compound | 519-32-4 [chemicalbook.com]
- 4. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CAS 519-32-4: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. jfda-online.com [jfda-online.com]
Unveiling Isocaffeine: A Comprehensive Guide to its Analysis as a Caffeine Impurity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocaffeine (1,3,9-trimethylxanthine) is a structural isomer of caffeine (1,3,7-trimethylxanthine) and is considered a process-related impurity in the synthesis of caffeine. Although structurally similar, the difference in the position of a methyl group can lead to distinct biological activities and toxicological profiles. Therefore, the accurate identification and quantification of this compound in caffeine active pharmaceutical ingredients (APIs) are critical for ensuring product quality, safety, and regulatory compliance. This document provides a detailed analysis of this compound as a caffeine impurity, including its physicochemical properties, potential biological impact, and comprehensive protocols for its detection and quantification.
Data Presentation
A comparative summary of the physicochemical properties of caffeine and this compound is presented below.
Table 1: Comparative Physicochemical Properties of Caffeine and this compound
| Property | Caffeine | This compound (Caffeine Impurity C) |
| IUPAC Name | 1,3,7-trimethylpurine-2,6-dione | 1,3,9-trimethylpurine-2,6-dione |
| Synonyms | Theine, Methyltheobromine | 1,3,9-Trimethylxanthine, 9-Methyltheophylline |
| CAS Number | 58-08-2 | 519-32-4[1] |
| Molecular Formula | C₈H₁₀N₄O₂[2] | C₈H₁₀N₄O₂[1] |
| Molecular Weight | 194.19 g/mol [2] | 194.19 g/mol [1] |
| Appearance | White, odorless powder or glistening needles[3] | White to off-white powder[1] |
| Melting Point | 235–238 °C[4] | 288–290 °C (with decomposition)[1] |
| Water Solubility | Moderately soluble (2 g/100 mL at room temp.)[4] | Highly soluble (>20 mg/mL)[1] |
Biological Significance and Signaling Pathways
Both caffeine and this compound are known to act as antagonists of adenosine receptors, specifically the A1 and A2A subtypes.[1] Adenosine is a neuromodulator that promotes sedation and relaxation. By blocking these receptors, methylxanthines like caffeine and this compound exert their stimulant effects. However, subtle differences in their interaction with these receptors can lead to varied physiological responses. For instance, unlike caffeine, this compound does not induce a rise in intracellular calcium concentration in rat ventricular myocytes, a difference attributed to its lower membrane permeability.[1]
The antagonism of A1 and A2A adenosine receptors by this compound disrupts the normal signaling cascade initiated by adenosine. The following diagram illustrates the general mechanism of action.
Caption: Adenosine Receptor Antagonism by this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Caffeine API by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for caffeine.[5][6][7]
Objective: To separate and quantify this compound (Caffeine Impurity C) in a caffeine drug substance.
Materials:
-
Caffeine API sample
-
This compound reference standard
-
Theophylline reference standard
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Sodium acetate, anhydrous
-
Glacial acetic acid
-
Water (HPLC grade)
-
Volumetric flasks (various sizes)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
Chromatographic Conditions:
| Parameter | Value |
| Column | Acclaim 120 C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: Tetrahydrofuran: Buffer (25:20:955) |
| (Buffer: 0.82 g/L anhydrous sodium acetate, pH adjusted to 4.5 with glacial acetic acid) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Procedure:
-
Buffer Preparation: Dissolve 0.82 g of anhydrous sodium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid.
-
Mobile Phase Preparation: Mix acetonitrile, tetrahydrofuran, and the prepared buffer in a ratio of 25:20:955 (v/v/v). Degas the mobile phase before use.
-
System Suitability Solution: Prepare a 0.02 mg/mL solution of Theophylline in the mobile phase.
-
Standard Solution: Accurately weigh about 5.0 mg of caffeine reference standard and transfer to a 25 mL volumetric flask. Add 5.0 mL of the System Suitability Solution and 10 mL of the mobile phase. Sonicate to dissolve and then dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh about 50 mg of the caffeine API sample, transfer to a 250 mL volumetric flask, dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.2 mg/mL.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the System Suitability Solution and verify that the resolution between the theophylline and caffeine peaks is not less than 6.0 and the tailing factor for both peaks is not more than 2.0.
-
Inject the Standard Solution and the Sample Solution.
-
-
Calculation: Calculate the percentage of this compound in the caffeine API sample using the area of the this compound peak in the sample chromatogram and the area of the caffeine peak in the standard chromatogram, taking into account the concentrations and any response factors if determined.
Pharmacopeial Limits:
-
USP: The limit for individual impurities is not more than 0.1%, and the total impurities should not exceed 0.1%.[6][8][9]
-
EP: The limit for unspecified impurities is 0.10%.[7]
Protocol 2: Thin-Layer Chromatography (TLC) for the Separation of Caffeine and this compound
Objective: To qualitatively separate caffeine and this compound.
Materials:
-
Caffeine and this compound standards
-
Caffeine API sample
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Ethyl acetate
-
Methanol
-
Ammonium hydroxide
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of ethyl acetate, methanol, and ammonium hydroxide in a ratio of 85:10:5 (v/v/v).
-
Sample and Standard Preparation: Prepare 1 mg/mL solutions of the caffeine API sample, caffeine standard, and this compound standard in methanol.
-
TLC Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Spotting: Using separate capillary tubes, spot small amounts of the sample and standard solutions onto the starting line.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent front to move up the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: Compare the Rf values of the spots in the sample lane with those of the caffeine and this compound standards.
Experimental Workflow
The following diagram outlines the logical workflow for the analysis of this compound as an impurity in a caffeine API sample.
Caption: Workflow for this compound Impurity Analysis.
References
- 1. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Caffeine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caffeine - Wikipedia [en.wikipedia.org]
- 5. lcms.cz [lcms.cz]
- 6. drugfuture.com [drugfuture.com]
- 7. drugfuture.com [drugfuture.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. trungtamthuoc.com [trungtamthuoc.com]
Application Notes and Protocols for the FT-IR Characterization of Isocaffeine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocaffeine (1,3,9-trimethylxanthine) is a structural isomer of caffeine (1,3,7-trimethylxanthine) and a member of the methylxanthine class of compounds. While caffeine is extensively studied for its stimulant and therapeutic properties, this compound and its derivatives represent a promising area for drug discovery and development. The structural variations in this compound derivatives can lead to altered pharmacological profiles, including modified potency, selectivity, and metabolic stability.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the characterization of molecular structures. It provides a unique vibrational fingerprint of a molecule, allowing for the identification of functional groups, elucidation of structural features, and quantitative analysis. This application note provides a detailed overview and experimental protocols for the use of FT-IR spectroscopy in the characterization of this compound derivatives.
Principle of FT-IR Spectroscopy for this compound Derivative Characterization
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes the vibrational excitation of molecular bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent functional groups and overall structure. For this compound and its derivatives, key vibrational modes include:
-
C=O Stretching: The carbonyl groups of the xanthine core give rise to strong absorption bands, typically in the 1650-1750 cm⁻¹ region. The exact position of these bands can be influenced by the substitution pattern on the purine ring.
-
C-N Stretching: Vibrations of the carbon-nitrogen bonds within the purine ring system are observed in the fingerprint region, contributing to the unique spectral signature of each derivative.
-
C-H Stretching and Bending: The methyl groups and any other aliphatic or aromatic substituents on the this compound scaffold exhibit characteristic C-H stretching vibrations (around 2800-3000 cm⁻¹) and bending vibrations.[1]
-
Ring Vibrations: The entire purine ring system has characteristic vibrational modes that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
Data Presentation: FT-IR Spectral Data of Caffeine and Related Xanthines
Due to the limited availability of specific and comprehensive FT-IR data for a wide range of this compound derivatives in the scientific literature, the following table presents characteristic FT-IR absorption bands for caffeine and theobromine. These data serve as a reference for the expected spectral regions for the xanthine core. The substitution at the N9 position in this compound, as opposed to the N7 position in caffeine, is expected to cause subtle shifts in the vibrational frequencies of the purine ring and adjacent functional groups.
| Compound | Functional Group | Vibrational Mode | Characteristic Absorption Band (cm⁻¹) |
| Caffeine | C=O (C6) | Stretching | ~1702 |
| C=O (C2) | Stretching | ~1661 | |
| C-N | Stretching | ~1551, 1287, 1240 | |
| C-H (methyl) | Stretching | ~2958, 3114 | |
| C-H (methyl) | Bending | ~1359 | |
| Theobromine | N-H | Stretching | ~3110 |
| C=O | Stretching | ~1695, 1650 |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocols
Protocol 1: Sample Preparation
For Solid Samples (Powders):
-
Ensure the this compound derivative sample is dry and free of solvent.
-
If using the Attenuated Total Reflectance (ATR) method, no further preparation is needed.
-
If using the KBr pellet method: a. Weigh approximately 1-2 mg of the this compound derivative. b. Weigh approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). c. Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. d. Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
For Liquid or Dissolved Samples:
-
If the sample is a neat liquid, it can be analyzed directly using an ATR-FTIR spectrometer.
-
If the sample is dissolved in a solvent, a solvent-compatible cell (e.g., CaF₂) can be used for transmission analysis. Alternatively, a drop of the solution can be cast as a thin film on the ATR crystal, and the solvent allowed to evaporate before analysis. Ensure the solvent does not have strong absorption bands that overlap with the sample's key spectral features.
Protocol 2: FT-IR Data Acquisition using ATR-FTIR
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid and liquid samples with minimal preparation.
-
Instrument Setup: a. Turn on the FT-IR spectrometer and allow it to warm up for the recommended time to ensure stability. b. Ensure the ATR accessory is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.
-
Background Collection: a. With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Analysis: a. Place a small amount of the solid this compound derivative powder onto the center of the ATR crystal to ensure full contact. b. Use the pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal. c. Collect the sample spectrum.
-
Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. b. Perform any necessary corrections, such as baseline correction or ATR correction, if required by the software.
-
Cleaning: a. Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before analyzing the next sample.
Mandatory Visualizations
Caption: Workflow for FT-IR characterization of this compound derivatives.
Caption: Potential antioxidant signaling pathway for this compound derivatives.
Discussion
The FT-IR spectrum of an this compound derivative provides a wealth of information for its structural confirmation and characterization. By comparing the spectrum of a novel derivative to that of the parent this compound molecule, researchers can confirm the successful addition of new functional groups. For instance, the appearance of new bands corresponding to nitro groups, halogens, or other substituents can confirm the outcome of a synthetic modification.
Furthermore, FT-IR spectroscopy can be employed for quantitative analysis. By creating a calibration curve with known concentrations of an this compound derivative, the concentration of that derivative in an unknown sample can be determined by measuring its absorbance at a characteristic peak.
Conclusion
FT-IR spectroscopy is an indispensable tool in the research and development of this compound derivatives. Its speed, simplicity, and the detailed structural information it provides make it ideal for routine analysis, reaction monitoring, and quality control. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to effectively utilize FT-IR spectroscopy in their work with this promising class of compounds. Further research is warranted to build a comprehensive spectral library of this compound derivatives to facilitate their rapid identification and characterization.
References
Application Notes and Protocols for the Purification of Synthetic Isocaffeine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of synthetic isocaffeine (1,3,9-trimethylxanthine), a crucial reference standard and isomer of caffeine. The following protocols for recrystallization, column chromatography, and liquid-liquid extraction are designed to assist researchers in obtaining high-purity this compound for analytical method development, validation, and other research applications.
Introduction
This compound, an isomer of caffeine, is often encountered as an impurity in caffeine synthesis and is also synthesized for research on its unique biological activities.[1] Its purification from synthetic reaction mixtures is essential to remove unreacted starting materials, byproducts, and other isomers. The choice of purification method depends on the nature and quantity of the impurities present. Common methods include recrystallization, column chromatography, and liquid-liquid extraction.
Potential Impurities in Synthetic this compound:
-
Unreacted Starting Materials: Such as 5-amino-1,3-dimethyl-6-methylaminopyrimidine-2,4(1H,3H)-dione or other xanthine precursors.
-
Other Methylxanthine Isomers: Including caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), which may form due to non-selective methylation.[2]
-
Reagents from Synthesis: Residual formic acid or methylating agents.[1]
Purification Methods and Protocols
A multi-step approach is often employed for the purification of synthetic this compound, starting with an initial extraction followed by chromatographic separation and a final recrystallization step to achieve high purity.
Liquid-Liquid Extraction
This technique is effective for an initial cleanup of the crude synthetic mixture, particularly for removing acidic or basic impurities.
Protocol:
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Acidic Wash (Optional): If basic impurities are present, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate basic impurities, rendering them water-soluble and drawing them into the aqueous phase.
-
Basic Wash: To remove acidic impurities like residual formic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[3] The basic solution will deprotonate acidic impurities, making them soluble in the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the partially purified this compound.
Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities and isomers.[1]
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system. Pour the slurry into a glass column, allowing the silica gel to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the partially purified this compound from the extraction step in a minimal amount of the eluent or a suitable solvent. Adsorb the sample onto a small amount of silica gel and load it carefully onto the top of the prepared column.
-
Elution: Elute the column with an appropriate solvent system. A commonly used eluent for this compound purification is a mixture of dichloromethane and methanol in a 10:1 ratio.[1] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be effective for separating impurities with different polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing pure this compound and evaporate the solvent to yield the purified product.
Recrystallization
Recrystallization is an excellent final step to obtain highly pure crystalline this compound. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. While specific data for this compound is limited, ethanol or a mixture of acetone and petroleum ether are often effective for related compounds like caffeine.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven or desiccator to remove residual solvent.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification methods described. The exact values can vary depending on the scale of the synthesis and the initial purity of the crude product.
| Purification Method | Key Parameters | Typical Yield (%) | Achievable Purity (%) | Notes |
| Liquid-Liquid Extraction | Solvent: Dichloromethane, Aqueous phase: NaHCO₃ solution | > 90 | 80-95 | Effective for removing acidic and some polar impurities. |
| Column Chromatography | Stationary Phase: Silica Gel, Eluent: CH₂Cl₂:MeOH (10:1) | 70-85 | > 98 | Excellent for separating isomers and closely related impurities. Yield can be lower due to product loss on the column. |
| Recrystallization | Solvent: Ethanol or Acetone/Petroleum Ether | 85-95 (of purified material) | > 99.5 | Ideal as a final purification step for achieving high crystalline purity. |
Experimental Workflow and Logic Diagram
The following diagram illustrates a logical workflow for the comprehensive purification of synthetic this compound.
References
Application Notes and Protocols for Isocaffeine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isocaffeine (1,3,9-trimethylxanthine) as a versatile precursor in organic synthesis. While structurally similar to its well-known isomer caffeine (1,3,7-trimethylxanthine), this compound offers a unique scaffold for the development of novel compounds with potential applications in medicinal chemistry and drug discovery. The following sections detail the synthesis of this compound, its functionalization, and subsequent derivatization through various modern synthetic methodologies.
Introduction
This compound, a purine alkaloid, possesses a heterocyclic structure that is amenable to chemical modification.[1] The purine ring system, with its multiple nitrogen atoms and a reactive C8-position, serves as a valuable starting point for the synthesis of a diverse range of derivatives.[2] This document outlines key synthetic transformations, providing detailed experimental protocols and quantitative data to guide researchers in the utilization of this compound as a synthetic building block.
Synthesis of this compound
The preparation of this compound can be achieved through the Traube purine synthesis, a reliable method for constructing the purine ring system. This approach involves the cyclization of a substituted diaminopyrimidine with formic acid.
Table 1: Synthesis of this compound
| Precursor | Reagent | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| 5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | Formic acid | Formic acid | 3 | Reflux | ~30-35 |
Experimental Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione.
Materials:
-
5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione (1.5 g)
-
Formic acid (10 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Chromatography column
Procedure:
-
A mixture of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione (1.5 g) and formic acid (10 mL) is refluxed for 3 hours under a nitrogen atmosphere.[3]
-
The excess formic acid is evaporated under reduced pressure.[3]
-
The residue is extracted with CH₂Cl₂, washed with aqueous Na₂CO₃, and dried over Na₂SO₄.[3]
-
The solvent is evaporated to dryness.[3]
-
The crude product is purified by column chromatography (eluent CH₂Cl₂ : MeOH, 10:1) to yield this compound as a white solid (0.5 g).[3]
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Derivatization of this compound: Synthesis of 8-Bromothis compound
Analogous to caffeine chemistry, the C8 position of this compound is susceptible to electrophilic substitution, providing a key handle for further functionalization.[2] Bromination at this position yields 8-bromothis compound, a versatile intermediate for a variety of cross-coupling and nucleophilic substitution reactions.
Table 2: C8-Bromination of this compound (Adapted from Caffeine Protocol)
| Precursor | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) (estimated) |
| This compound | Bromine | Glacial Acetic Acid | 2-4 | 60 | ~85 |
| This compound | HBr / H₂O₂ | Water | Overnight | 50 | High |
Experimental Protocol 2: Synthesis of 8-Bromothis compound
This protocol is adapted from the direct bromination of caffeine and is expected to be applicable to this compound.[2][4]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine
-
Sodium Acetate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium acetate to the solution.
-
Slowly add bromine to the reaction mixture at room temperature.
-
Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude 8-bromothis compound from ethanol to obtain the purified product.
Diagram 2: Synthesis of 8-Bromothis compound
Caption: Synthesis of 8-Bromothis compound.
Application of 8-Bromothis compound in Cross-Coupling and Substitution Reactions
8-Bromothis compound is a key intermediate that opens the door to a wide array of C-C, C-N, and C-O bond-forming reactions, enabling the synthesis of diverse this compound derivatives. The following protocols are adapted from established methods for 8-bromocaffeine.
Ullmann Condensation for 8-Aryloxythis compound Derivatives
The Ullmann condensation allows for the formation of a C-O bond between 8-bromothis compound and various phenols.[5]
Table 3: Ullmann Condensation of 8-Bromothis compound (Adapted from 8-Bromocaffeine Protocol)
| Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Yield (%) (estimated) |
| 8-Bromothis compound | Phenol/Substituted Phenol | CuI | K₂CO₃ | DMF | 75-98 |
Experimental Protocol 3: Ullmann Condensation
This protocol is adapted from the Ullmann condensation of 8-bromocaffeine.[2]
Materials:
-
8-Bromothis compound
-
Phenol (or substituted phenol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine 8-bromothis compound, the phenol (1.1-1.5 equivalents), CuI (catalytic amount), and K₂CO₃ (2 equivalents).
-
Add DMF as the solvent.
-
Heat the reaction mixture under a nitrogen atmosphere, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling for 8-Alkynylthis compound Derivatives
The Sonogashira coupling is a powerful method for forming a C-C bond between 8-bromothis compound and a terminal alkyne.[6]
Table 4: Sonogashira Coupling of 8-Bromothis compound (Adapted from 8-Bromocaffeine Protocol)
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) (estimated) |
| 8-Bromothis compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | ~89 |
| 8-Bromothis compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | ~90 |
Experimental Protocol 4: Sonogashira Coupling
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl halides.[6]
Materials:
-
8-Bromothis compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a solution of 8-bromothis compound (1.0 eq) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction for 3 hours.
-
Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling for 8-Arylthis compound Derivatives
The Suzuki-Miyaura coupling enables the synthesis of 8-arylthis compound derivatives through the reaction of 8-bromothis compound with boronic acids.[7]
Table 5: Suzuki-Miyaura Coupling of 8-Bromothis compound (Adapted from 8-Halopurine Protocols)
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) (estimated) |
| 8-Bromothis compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | Good |
Experimental Protocol 5: Suzuki-Miyaura Coupling
This protocol is adapted from the Suzuki-Miyaura coupling of halopurines.[8]
Materials:
-
8-Bromothis compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine 8-bromothis compound, the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (catalytic amount), and K₃PO₄ (2-3 equivalents).
-
Add a mixture of toluene and water as the solvent.
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 16 hours.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination for 8-Aminothis compound Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between 8-bromothis compound and various amines.[9]
Table 6: Buchwald-Hartwig Amination of 8-Bromothis compound (Adapted from Aryl Halide Protocols)
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) (estimated) |
| 8-Bromothis compound | Primary/Secondary Amine | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | Good to Excellent |
Experimental Protocol 6: Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination.[10]
Materials:
-
8-Bromothis compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Pressure tube
Procedure:
-
In a flame-dried pressure tube, charge 8-bromothis compound (1 mmol), Pd₂(dba)₃ (10 mol %), XantPhos (5 mol %), Cs₂CO₃ (3 mmol), and the amine (1.1 mmol).
-
Cap the tube with a septum, evacuate, and backfill with an inert gas.
-
Add toluene as the solvent.
-
Heat the reaction mixture, monitoring its progress by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Diagram 3: Synthetic Routes from 8-Bromothis compound
Caption: Synthetic pathways from 8-Bromothis compound.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The methodologies outlined in these application notes, adapted from well-established caffeine chemistry, provide a solid foundation for the exploration of this compound derivatives in various fields of chemical and pharmaceutical research. The C8-bromo intermediate is particularly valuable, offering a gateway to numerous potent and selective molecules through modern cross-coupling and substitution reactions. Further investigation into the specific reactivity and biological activity of this compound-derived compounds is warranted and expected to yield exciting new discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Bromocaffeine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Isocaffeine Synthesis Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of isocaffeine (1,3,9-trimethylxanthine) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 1,3,9-trimethylxanthine, is an isomer of caffeine (1,3,7-trimethylxanthine).[1][2][3][4][5] It has the same molecular formula (C8H10N4O2) and molecular weight (194.19 g/mol ) as caffeine but differs in the placement of one of the methyl groups on the purine ring core.[1][2][6] It is often studied as a reference standard or impurity in caffeine analysis.[1][6]
Q2: What are the primary methods for synthesizing this compound?
A2: The two main synthetic routes for this compound are:
-
Direct Methylation of a Xanthine Precursor: This is a common and versatile method. The synthesis typically starts from xanthine or a partially methylated derivative like theophylline (1,3-dimethylxanthine) and involves the introduction of a methyl group at the N9 position.[1]
-
Traube Purine Synthesis: This classic method involves constructing the purine ring system by cyclizing a 4,5-diaminopyrimidine derivative with a one-carbon source like formic acid.[1][7]
Q3: What are the main challenges in this compound synthesis?
A3: The primary challenge is achieving regioselectivity. The xanthine core has multiple nitrogen atoms that can be methylated, which can lead to a mixture of isomers, including caffeine (1,3,7-trimethylxanthine) and other undesired side products.[8] This makes purification difficult and can significantly lower the yield of the desired 1,3,9-trimethylxanthine isomer.
Troubleshooting Guide
Issue 1: Low Overall Yield
Low yield is a common problem that can be attributed to several factors, including incomplete reactions, formation of side products, or loss of product during purification.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. |
| Increase Temperature: Gradually increase the reaction temperature. For methylating agents like dimethyl carbonate, reactions may require temperatures between 100-250°C.[9] | |
| Optimize Reagent Stoichiometry: Ensure the correct molar ratio of the xanthine precursor to the methylating agent is used. A molar ratio of 1:3 to 1:50 (precursor to dimethyl carbonate) has been reported in patent literature for similar methylations.[9] | |
| Side Product Formation | Modify Reaction Conditions: Adjusting temperature and the choice of base or solvent can influence the reaction's selectivity. |
| Use a Milder Methylating Agent: Stronger agents may be less selective. Dimethyl carbonate is considered a "greener" and potentially more selective methylating agent than dimethyl sulfate.[9][10] | |
| Product Loss During Workup/Purification | Optimize Extraction: Ensure the pH is appropriate for extracting your product. Use a suitable organic solvent like chloroform or ethyl acetate.[8] |
| Refine Recrystallization Technique: Choose an appropriate solvent system for recrystallization. Consider hot filtration to remove insoluble impurities before cooling. | |
| Minimize Transfer Steps: Each transfer of the product can result in material loss. Streamline your purification process where possible. |
Issue 2: Poor Regioselectivity (Formation of Isomeric Impurities)
The formation of caffeine (1,3,7-trimethylxanthine) and other methylated isomers is the most significant challenge in this compound synthesis.
| Potential Cause | Troubleshooting Recommendation |
| Non-selective Methylation | Choice of Base and Solvent: The reaction's selectivity is highly dependent on the reaction conditions. Experiment with different bases (e.g., potassium carbonate, sodium methoxide) and aprotic solvents (e.g., DMF, DMSO) to find the optimal combination for N9 methylation.[8][10] |
| Use of a Phase Transfer Catalyst: For reactions involving a solid and liquid phase, a phase transfer catalyst can improve the reaction rate and potentially the selectivity.[11] | |
| Protecting Groups: Although more complex, a strategy involving protecting other nitrogen positions could be employed to force methylation at the N9 position. | |
| Starting Material Purity | Verify Precursor Purity: Ensure your starting material (e.g., theophylline) is pure and free from other xanthine derivatives that could lead to different methylated products. |
Issue 3: Difficulty in Product Purification
Separating this compound from the starting material and other isomeric byproducts can be challenging due to their similar chemical properties.
| Potential Cause | Troubleshooting Recommendation |
| Similar Polarity of Products | Column Chromatography: Use silica gel column chromatography with a carefully selected eluent system to separate compounds with similar polarities. Monitor fractions closely with TLC or HPLC. |
| Preparative HPLC: For high-purity samples, preparative HPLC is an effective but more resource-intensive method for separating isomers. | |
| Co-precipitation during Recrystallization | Solvent System Optimization: Experiment with different solvent mixtures to find one where the solubility of this compound is significantly different from that of the impurities at different temperatures. |
Experimental Protocols
General Protocol for Methylation of Theophylline to this compound
This protocol provides a general methodology for the N9-methylation of 1,3-dimethylxanthine (theophylline). This is a generalized procedure and requires optimization.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theophylline in a suitable anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF).
-
Deprotonation: Add a base, such as anhydrous potassium carbonate (K2CO3), to the mixture. The amount should be in slight molar excess relative to the theophylline. Stir the suspension at room temperature to facilitate the deprotonation of the N9 position.
-
Methylation: Add the methylating agent (e.g., methyl iodide or dimethyl carbonate) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C for methyl iodide, or higher for dimethyl carbonate) and allow it to react for several hours. Monitor the reaction's progress by periodically taking samples and analyzing them by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Extraction: If the product does not precipitate, extract it from the aqueous mixture using an appropriate organic solvent, such as chloroform or ethyl acetate.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to separate the desired this compound from unreacted starting material and other isomers.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Potential methylation sites on the xanthine core.
References
- 1. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 2. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 519-32-4: this compound | CymitQuimica [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. EP0319854A2 - Process for the methylation of xanthins - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. CN104892611A - Synthetic method of caffeine - Google Patents [patents.google.com]
Isocaffeine HPLC Separation: A Technical Support Troubleshooting Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) separation issues related to isocaffeine. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems I might encounter with this compound analysis?
A1: The most prevalent issues include peak tailing, peak fronting, and split peaks. These problems can affect the accuracy and precision of your quantification.[1][2] Each of these issues has distinct causes and solutions, which are addressed in the detailed troubleshooting sections below.
Q2: My this compound peak is showing poor resolution from other components. What should I do?
A2: Poor resolution, where two peaks are not adequately separated, can be caused by several factors including issues with the column, mobile phase, or overall method parameters.[3][4] Optimizing the mobile phase composition, changing the column, or adjusting the flow rate are common starting points for improving resolution.[3][4]
Q3: Can you provide a starting point for an HPLC method for this compound?
A3: A good starting point for this compound analysis is a reverse-phase HPLC method. This compound can be effectively analyzed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility.[5]
Troubleshooting Common HPLC Issues for this compound
This section provides detailed troubleshooting guides for specific problems you may face during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptom: The peak is asymmetrical, with the latter half being broader than the front half.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | This compound, being a basic compound, can interact with residual silanol groups on the silica-based column, leading to tailing.[6][7] To mitigate this, operate at a lower pH (e.g., by adding 0.1% formic acid to the mobile phase) to protonate the silanols and reduce these interactions.[8] Using a highly deactivated or end-capped column can also minimize this effect.[6][7] |
| Column Overload | Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or diluting the sample. |
| Column Contamination or Degradation | The column may be contaminated or have lost its efficiency.[10] First, try flushing the column with a strong solvent. If the problem persists, replacing the column may be necessary.[10] Using a guard column can help protect the analytical column from contaminants.[11] |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound.[7] Ensure the mobile phase pH is stable and appropriate for the analysis. Buffering the mobile phase can improve peak symmetry.[7][8] |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Peak Fronting
Symptom: The peak is asymmetrical, with the front half being broader than the latter half.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Overloading | Injecting a sample that is too concentrated is a common cause of peak fronting.[12][13] Dilute your sample or reduce the injection volume.[13] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[12][14] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Collapse or Degradation | A physical collapse of the column bed can lead to peak fronting.[2][15] This is often accompanied by a sudden decrease in retention time.[14] If column collapse is suspected, the column needs to be replaced.[15] |
| Poor Column Packing | Inadequate packing of the column can result in peak fronting.[1] If you are packing your own columns, review your packing procedure. Otherwise, consider trying a column from a different batch or manufacturer. |
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for troubleshooting peak fronting issues.
Issue 3: Split Peaks
Symptom: A single peak appears as two or more unresolved peaks.[16]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Clogged Inlet Frit or Contamination | A blocked or contaminated column inlet frit can disrupt the sample flow path, causing peak splitting.[16] Try back-flushing the column. If this doesn't work, the frit or the entire column may need to be replaced.[16] A guard column can help prevent frit contamination.[11] |
| Column Void | A void or channel in the column packing material can lead to split peaks.[16] This often requires column replacement.[16] |
| Sample Injection Issues | An issue with the injector, such as a bad rotor seal, can cause split peaks.[9] Inspect and maintain the injector as per the manufacturer's guidelines. |
| Co-elution of this compound with an Impurity | It's possible that what appears to be a split peak is actually two different compounds eluting very close together.[16] To investigate this, try altering the mobile phase composition or gradient to see if the two peaks can be fully resolved. |
Troubleshooting Workflow for Split Peaks
Caption: A systematic approach to diagnosing the cause of split peaks.
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a general method that can be used as a starting point and optimized for your specific instrumentation and sample matrix.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[17]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid.[5] |
| Gradient | Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be 10% B to 90% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min.[18] |
| Column Temperature | 30-40 °C.[17] |
| Detection Wavelength | Approximately 273 nm.[17] |
| Injection Volume | 10-20 µL.[18] |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm syringe filter, and dilute with the mobile phase as necessary to fall within the calibration range.
4. System Suitability:
-
Before running samples, perform system suitability tests to ensure the system is performing correctly. Key parameters include tailing factor, theoretical plates, and reproducibility of retention time and peak area from replicate injections of a standard.
This guide provides a comprehensive overview of common HPLC issues encountered during this compound analysis and offers systematic approaches to troubleshooting. For further assistance, always consult your instrument's manual and consider the specific chemistry of your sample and column.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. prezi.com [prezi.com]
- 9. youtube.com [youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ejgm.co.uk [ejgm.co.uk]
Methods for improving the purity of synthesized isocaffeine.
Technical Support Center: Isocaffeine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthesized this compound?
Impurities in synthesized this compound are highly dependent on the specific synthetic route but generally fall into these categories:
-
Unreacted Starting Materials: Precursors from the initial stages of the synthesis, such as 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione or xanthine precursors, may remain in the crude product[1].
-
Reaction Intermediates: Incomplete reactions can leave various intermediate compounds in the mixture.
-
Side-Products: Competing side reactions can generate structural isomers or over-methylated xanthine derivatives[].
-
Reagents and Catalysts: Residual reagents, such as excess formic acid from the cyclization step, or leftover methylating agents can contaminate the product[1].
-
Degradation Products: this compound may degrade if exposed to harsh conditions like extreme pH or high temperatures, forming additional impurities[3].
Q2: Which analytical techniques are best for assessing the purity of my this compound sample?
A combination of methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating this compound from impurities and for quantitative analysis[4]. A C18 column is a common starting point.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can help identify the molecular weights of impurities, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and detect the presence of structurally similar impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (288-290°C with decomposition) indicates high purity[1]. A broad melting range suggests the presence of impurities.
Q3: Which purification method should I choose for my crude this compound?
The optimal method depends on the nature of the impurities, the required purity level, and the scale of your experiment. See the table and decision tree below for guidance. Recrystallization is excellent for removing small amounts of impurities from a mostly pure product. Column chromatography provides high-resolution separation for complex mixtures. Sublimation is effective for removing non-volatile impurities.
Purification Method Selection
Comparison of Common Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures[5]. | Cost-effective, simple setup, good for large quantities. | Requires finding a suitable solvent; potential for product loss in the mother liquor[6]. | Removing small amounts of solid impurities; final purification step. |
| Column Chromatography | Differential adsorption of compounds to a stationary phase (e.g., silica gel) as a mobile phase passes through it[1][7]. | High-resolution separation of complex mixtures; adaptable to various polarities[8]. | Can be time-consuming and solvent-intensive; may be difficult to scale up[8]. | Complex mixtures with multiple components; achieving very high purity[1]. |
| Sublimation | Transition of the solid compound directly to a gas, leaving non-volatile impurities behind, followed by condensation back to a pure solid[9][10]. | Solvent-free; effective for removing non-volatile or ionic impurities. | Only applicable to compounds that sublime without decomposition; impurities must not be volatile[10]. | Purifying solids from non-volatile contaminants. |
Decision-Making Workflow for Purification Method Selection
The following diagram provides a logical workflow to help you select the most appropriate purification strategy for your synthesized this compound.
Caption: Decision tree for selecting a suitable purification method.
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve | Insufficient solvent; incorrect solvent choice. | Add more hot solvent in small increments. If still insoluble, a different solvent may be needed[6]. |
| "Oiling out" (product forms an oil, not crystals) | Solution is cooling too quickly; solution is supersaturated; melting point of the solid is below the solvent's boiling point. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly[6]. |
| No crystals form upon cooling | Solution is not saturated (too much solvent was added); cooling period is too short. | Evaporate some of the solvent to concentrate the solution and re-cool. To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal[6]. |
| Low recovery of pure product | Too much solvent was used; crystals were filtered before crystallization was complete; product is significantly soluble in cold solvent. | Minimize the amount of hot solvent used. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration[11]. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation (co-elution) | Incorrect mobile phase polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Try a less polar solvent system or run a solvent gradient (gradually increasing polarity)[12]. |
| Compound will not elute from the column | Mobile phase is not polar enough; compound is adsorbing too strongly to the silica. | Gradually increase the polarity of the mobile phase. For basic compounds like this compound, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help[12]. |
| Cracked or channeled column bed | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry without air bubbles. Keep the column topped up with solvent at all times to prevent it from running dry. |
| Compound is insoluble in the mobile phase | The chosen eluent is not a good solvent for the crude mixture. | Dissolve the crude product in a minimal amount of a stronger, polar solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column[12]. |
Experimental Protocols
General Workflow for this compound Purification
This diagram outlines the typical sequence of steps in purifying synthesized this compound.
Caption: General experimental workflow for this compound purification.
Protocol 1: Recrystallization
This protocol is adapted from general procedures for purifying caffeine and related methylxanthines[6][13][14].
-
Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, acetone, water) to find one that dissolves the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely with heating and stirring[6].
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[5].
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[11].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator. Weigh the final product and determine its melting point to assess purity.
Protocol 2: Column Chromatography
This protocol is based on a documented method for this compound purification[1].
-
Mobile Phase (Eluent) Selection: Use TLC to determine an optimal solvent system. A documented system for this compound is dichloromethane:methanol (10:1)[1]. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly without air bubbles. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Sublimation
This protocol is based on general procedures for caffeine purification[10][15].
-
Setup: Place the dry, crude this compound powder in a sublimation apparatus (e.g., a filter flask with a "cold finger" condenser).
-
Sublimation: Gently heat the apparatus under a vacuum. The this compound will transition directly from a solid to a gas[10].
-
Condensation: The gaseous this compound will condense as pure crystals on the cold surface of the condenser[10][15]. Non-volatile impurities will remain in the bottom of the flask.
-
Retrieval: Carefully release the vacuum and allow the apparatus to cool to room temperature. Scrape the pure, crystalline this compound from the cold finger onto a watch glass[15].
-
Analysis: Weigh the purified product and confirm its purity via melting point analysis or HPLC.
References
- 1. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Home Page [chem.ualberta.ca]
- 6. coconote.app [coconote.app]
- 7. column-chromatography.com [column-chromatography.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Look at How Caffeine Is Isolated and Sublimated [postapplescientific.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. Purification [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Sublimation of caffiene | PPTX [slideshare.net]
How to prevent the degradation of isocaffeine in samples.
An important purine alkaloid and isomer of caffeine, isocaffeine (1,3,9-Trimethylxanthine) is utilized as a high-purity reference standard in pharmaceutical development and quality control.[1][2] Maintaining the chemical integrity of this compound in laboratory samples is paramount for obtaining accurate and reproducible experimental results. Its degradation can lead to a loss of active compound, the appearance of impurities, and compromised data quality.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 1,3,9-Trimethylxanthine, is a positional isomer of caffeine. It has the same molecular formula (C₈H₁₀N₄O₂) and molecular weight (194.19 g/mol ) as caffeine but differs in the placement of a methyl group on the purine ring structure.[1][3] It is a white to off-white powder with high water solubility and serves as a critical reference standard and impurity marker (Caffeine Impurity C) in the pharmaceutical industry.[1][2]
| Property | Value |
| IUPAC Name | 1,3,9-trimethylpurine-2,6-dione[3] |
| CAS Number | 519-32-4[2][4] |
| Molecular Formula | C₈H₁₀N₄O₂[1][2] |
| Molecular Weight | 194.19 g/mol [1] |
| Melting Point | 288-290°C (with decomposition)[1][2] |
| Solubility | Water: >20 mg/mL[1][5] |
Q2: What are the primary factors that can cause this compound degradation?
A2: While specific degradation pathways for this compound are not extensively documented, its stability can be compromised by factors common to other methylxanthines and phytoconstituents.[1][6] These include:
-
pH: The purine ring's reactivity is highly dependent on pH. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or molecular rearrangements.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including decomposition. This compound's melting point is accompanied by decomposition, indicating thermal liability at high temperatures.[1][2]
-
Light: Exposure to ultraviolet (UV) or ambient light can induce photodegradation, a common issue for many organic molecules.[7][8]
-
Enzymatic Activity: In biological matrices (e.g., environmental samples, cell cultures), enzymes from microorganisms can metabolize this compound, primarily through demethylation, similar to caffeine.[9][10][11]
-
Oxidizing Agents: The presence of oxidizing agents or reactive oxygen species can lead to the oxidative degradation of the molecule.
Q3: Are there visible signs of this compound degradation?
A3: Significant degradation can occur without any obvious visual cues. While discoloration (e.g., yellowing) of a solution might suggest the formation of degradation products, this is not a reliable indicator. The most definitive way to assess the integrity of an this compound sample is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify the parent compound and any new degradation products.[6][12]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is the most critical step in preventing degradation. The appropriate conditions depend on the form of the sample.
| Sample Form | Recommended Storage Conditions | Rationale & Best Practices |
| Solid (Neat Compound) | Room Temperature[2][5] | Store in a tightly sealed container in a dry, dark place. |
| In Anhydrous Solvent | -20°C (short-term) or -80°C (long-term) | Use high-purity, dry aprotic solvents. Aliquot into single-use vials to prevent contamination and repeated freeze-thaw cycles. Protect from light using amber vials.[13][14] |
| In Aqueous Solution | Prepare fresh before use. If storage is necessary, store at 2-8°C for up to 24 hours or at -20°C for short-term storage. | This compound is susceptible to hydrolysis and microbial growth in aqueous solutions. Use sterile, purified water and consider buffering the solution to a neutral pH (6.5-7.0).[1] |
Q5: What general precautions should I take during sample preparation?
A5: To maintain sample integrity during experimental workflows:
-
Minimize Temperature Exposure: Perform all sample preparation steps on ice or using pre-chilled racks and solvents whenever possible to reduce thermal degradation.[15]
-
Protect from Light: Use amber glass vials or tubes, or wrap containers in aluminum foil to prevent photodegradation. Minimize exposure to ambient laboratory light.[7][14]
-
Control pH: If working with aqueous solutions, ensure the pH is maintained within a stable range (typically neutral to slightly acidic) by using appropriate buffers.[1]
-
Work Efficiently: Process samples as quickly as possible to minimize their exposure to potentially degrading ambient conditions.[14]
-
Use High-Purity Reagents: Use HPLC or LC-MS grade solvents and high-purity reagents to avoid introducing contaminants that could catalyze degradation.[14]
Q6: How should I handle biological samples to prevent enzymatic degradation?
A6: When working with samples that may contain active enzymes (e.g., microbial cultures, soil extracts, plasma), additional steps are crucial:
-
Rapid Processing: Process samples immediately after collection.
-
Low Temperature: Keep samples on ice at all times.
-
Enzyme Inactivation: If compatible with your downstream analysis, consider methods to inactivate enzymes, such as immediate freezing at -80°C, protein precipitation with a solvent like methanol or acetonitrile, or heat inactivation (if this compound is stable at the required temperature).
-
Filtration: For liquid cultures, filter out microorganisms promptly using a 0.22 µm filter to separate the cells from the supernatant containing this compound. Store the filtrate at -20°C or -80°C.[9]
Troubleshooting Guides
This section addresses common problems that may indicate this compound degradation.
Problem 1: Inconsistent or lower-than-expected concentrations in analytical results.
| Potential Cause | Troubleshooting Steps |
| Degradation during storage | Review storage conditions (temperature, light exposure, container type) for stock solutions and samples. Ensure they align with the recommendations. Prepare fresh stock solutions from the solid compound to verify. |
| Thermal degradation during processing | Avoid exposing samples to heat. Use chilled equipment and work on ice. For methods requiring evaporation, use a gentle stream of nitrogen at a low temperature. |
| Photodegradation | Ensure all sample handling, from preparation to placement in an autosampler, is done with minimal light exposure. Use amber vials. |
| Repeated freeze-thaw cycles | Aliquot stock solutions and samples into single-use volumes to avoid the degradation that can occur during repeated freezing and thawing. |
Problem 2: Appearance of unknown peaks in the chromatogram (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps |
| Formation of degradation products | This is a strong indicator of sample degradation. Review all sample handling and storage procedures as outlined above. If possible, use mass spectrometry (MS) to obtain a mass for the unknown peak, which can help identify the degradation product (e.g., a demethylated version of this compound).[6] |
| Contamination of solvent or reagents | Inject a solvent blank to check for contaminants. Use fresh, high-purity solvents and reagents for all subsequent preparations. |
| pH-induced rearrangement or hydrolysis | Check and control the pH of all aqueous solutions. Prepare fresh solutions before each experiment. |
Experimental Protocols & Visualizations
Protocol: General Workflow for Handling this compound Samples
This protocol outlines a standard procedure designed to minimize degradation during the preparation of this compound samples for analysis.
-
Reagent Preparation:
-
Allow the solid this compound container to equilibrate to room temperature before opening to prevent water condensation.[16]
-
Prepare stock solutions using high-purity, anhydrous solvents (e.g., methanol, DMSO) in amber volumetric flasks.
-
Create working standards by diluting the stock solution with the appropriate solvent or mobile phase.
-
-
Sample Handling:
-
Conduct all steps on ice or in a pre-chilled environment.
-
Use amber vials or light-blocking tubes for all samples.
-
If the sample is biological, process it immediately to inactivate or remove enzymes (e.g., protein precipitation, centrifugation, filtration).
-
-
Analysis:
-
Transfer the final prepared sample to an autosampler vial (preferably amber).
-
If the autosampler is not refrigerated, analyze samples immediately.
-
Run a solvent blank and a freshly prepared standard with each batch to verify system performance and sample stability.
-
-
Storage:
-
Immediately store any remaining samples and stock solutions at the recommended temperature (-20°C or -80°C).
-
References
- 1. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 2. This compound | 519-32-4 [chemicalbook.com]
- 3. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 519-32-4: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 519-32-4 [m.chemicalbook.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. benchchem.com [benchchem.com]
- 8. Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. mdpi.com [mdpi.com]
- 11. Genetic characterization of caffeine degradation by bacteria and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. lumiprobe.com [lumiprobe.com]
Isocaffeine Stability: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of isocaffeine under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as 1,3,9-trimethylxanthine, is an isomer of caffeine and is often found as an impurity in caffeine synthesis.[1] Understanding its stability is crucial for the development of analytical methods, quality control during drug manufacturing, and ensuring the safety and efficacy of pharmaceutical products containing caffeine.[1]
Q2: How should this compound be stored to ensure its stability?
A2: While specific long-term stability data for this compound is limited in publicly available literature, general practices for related compounds like caffeine suggest storing it in a cool, dry, and dark place. For solutions, refrigeration at 2-8°C in an airtight container, protected from light, is recommended to minimize degradation.[1]
Q3: What are the primary factors that can affect this compound stability?
A3: Based on studies of the closely related compound caffeine, the primary factors affecting stability are expected to be:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis.[2]
-
Temperature: Elevated temperatures can accelerate degradation.[3]
-
Light: Exposure to UV and visible light can lead to photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of this compound standard. | Degradation of the this compound sample. | Prepare a fresh standard solution and re-analyze. Ensure proper storage of the stock solution (refrigerated, protected from light). Verify the purity of the initial standard. |
| Loss of this compound concentration over time in solution. | Hydrolysis or other degradation pathways. | Check the pH of the solution. For aqueous solutions, consider using a buffer to maintain a stable pH. Store solutions at a lower temperature (e.g., 2-8°C). |
| Discoloration of this compound sample (solid or solution). | Photodegradation or oxidation. | Store samples in amber vials or protect them from light with aluminum foil. For solutions, consider purging with an inert gas (e.g., nitrogen) to minimize oxidation. |
| Inconsistent results in stability studies. | Variability in storage conditions. | Ensure that all samples are stored under identical and tightly controlled conditions (temperature, humidity, light exposure). Use a calibrated stability chamber. |
Quantitative Stability Data (Caffeine as a Surrogate)
No specific quantitative stability data for this compound was found in the reviewed literature. The following table summarizes degradation data for caffeine under various stress conditions, which may provide some insight into the potential stability of its isomer, this compound. It is important to note that this compound's stability profile may differ.
| Stress Condition | Test Parameters | Caffeine Degradation (%) | Key Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Data not available | Theophylline, Theobromine |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 24h | Significant degradation | Caffeidine carboxylic acid |
| Oxidative Degradation | 30% H₂O₂, Room Temp, 24h | Minimal degradation | N-demethylated and C-8 oxidation products |
| Thermal Degradation | 105°C, 24h | Data not available | Not specified |
| Photodegradation | UV light (254 nm) | Half-life of 40-5 min (with H₂O₂) | Imidazole ring-opened products |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Stability chamber/oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature for a specified time, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a specified temperature (e.g., 105°C) for a specified time. Also, heat the stock solution at a specified temperature.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products. A common mobile phase for related compounds is a mixture of water, methanol, and glacial acetic acid.[6]
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a typical forced degradation workflow and potential degradation pathways for xanthine derivatives like this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound based on related xanthine compounds.[7][8]
References
- 1. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Evaluation of the thermal stability of bioactive compounds in coffee beans and their fractions modified in the roasting process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative decomposition and mineralization of caffeine by advanced oxidation processes: The effect of hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Resolving co-elution problems in isocaffeine chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the chromatographic analysis of isocaffeine.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound chromatography.
Issue: Poor resolution between this compound and other methylxanthines, particularly paraxanthine.
-
Q1: My this compound peak is showing a shoulder or is not baseline resolved from a neighboring peak. How can I confirm co-elution?
A1: Co-elution, the incomplete separation of two or more compounds, is a common challenge in the analysis of structurally similar isomers like this compound and paraxanthine. To confirm co-elution, consider the following:
-
Peak Shape Analysis: Asymmetrical peaks, such as those exhibiting tailing or fronting, or the presence of a "shoulder" on the main peak, are strong indicators of a co-eluting compound.
-
Diode Array Detector (DAD/PDA) Analysis: A DAD can perform peak purity analysis by acquiring multiple UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of a co-eluting impurity.
-
Mass Spectrometry (MS) Analysis: If using an LC-MS system, examining the mass spectra across the chromatographic peak can confirm if more than one mass-to-charge ratio (m/z) is present.
-
-
Q2: What are the initial steps to improve the separation of this compound and paraxanthine?
A2: Start by modifying the mobile phase conditions. A systematic approach is recommended:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of all analytes and may improve the resolution between closely eluting peaks.
-
Modify Mobile Phase pH: The retention of ionizable compounds like methylxanthines can be significantly influenced by the pH of the mobile phase.[1][2][3][4] Adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) can alter the ionization state of the analytes and improve selectivity. It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure a single ionic form is present.[4]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
-
Q3: Mobile phase optimization is not providing adequate resolution. What should I try next?
A3: If mobile phase adjustments are insufficient, consider changing the stationary phase chemistry.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity to traditional C18 columns due to interactions such as dipole-dipole, pi-pi, and ion-exchange, in addition to hydrophobic interactions.[5][6][7] This can be particularly effective for separating isomers. Studies have shown that PFP columns can significantly improve the separation of caffeine from its related compounds like theophylline and theobromine.[5][6]
-
Phenyl Columns: A phenyl-based stationary phase can also provide different selectivity through pi-pi interactions, which can be beneficial for separating aromatic compounds like methylxanthines.[8]
-
Issue: General Chromatographic Problems
-
Q4: I am observing peak tailing for my this compound peak. What are the common causes and solutions?
A4: Peak tailing can be caused by several factors:
-
Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the silica surface of the column are a common cause.
-
Solution: Use a well-end-capped column or add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations. Adjusting the mobile phase pH to a lower value can also help by suppressing the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: A blocked frit or a void at the head of the column can cause peak distortion.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
-
Q5: My retention times are drifting. What could be the issue?
A5: Retention time drift can be caused by:
-
Changes in Mobile Phase Composition: Ensure the mobile phase is prepared accurately and is well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
-
Leaks: Check for any leaks in the HPLC system.
-
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes different HPLC methods for the separation of this compound and its isomers. This allows for a direct comparison of key chromatographic parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax® SB-Aq (2.1 x 100 mm, 3.5 µm) | Hypersil ODS (4.5 x 100 mm) | Discovery F5 (PFP) (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 10 mM phosphate buffer, pH 6.8B: Acetonitrile | Acetonitrile/Tetrahydrofuran/50 mM Acetate Buffer, pH 4.0 (4:1:95, v/v) | A: WaterB: Ethanol |
| Elution | Gradient | Isocratic | Gradient (20% to 60% Ethanol) |
| Flow Rate | 0.7 mL/min | Not Specified | Not Specified |
| Detection | UV at 273 nm | UV at 280 nm | Not Specified |
| Retention Time (min) | Theobromine: 3.8Paraxanthine: 4.8Theophylline: 5.5Caffeine: 12.0 | Theobromine, Theophylline, and Caffeine well resolved. | Caffeine retention is 1.5-2 times greater than on a C18 column.[5][6] |
| Resolution (Rs) | ~1.2 between contiguous peaks[9] | Satisfactory resolution reported. | Improved separation of caffeine from theophylline and theobromine. |
| Reference | [9] | [10] | [5][6] |
Experimental Protocols
Protocol 1: SPE and HPLC-UV Analysis of Caffeine and its Metabolites in Human Plasma [9]
This protocol describes a method for the simultaneous determination of caffeine and its three primary metabolites (paraxanthine, theobromine, and theophylline) in human plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 150 µL of plasma, add 100 µL of internal standard (IS) working solution, 350 µL of 10% (v/v) acetic acid, and 400 µL of water.
-
Vortex for 20 seconds and centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Activate a Strata-X™ 96-well SPE plate by washing each well with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the supernatant from step 2 onto the SPE plate.
-
Wash the wells with 1 mL of 5% methanol.
-
Elute the analytes with 1 mL of a methanol-2% acetic acid (70:30) solution.
-
Dry the eluent under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: Zorbax® SB-Aq (2.1 x 100 mm, 3.5 µm)
-
Mobile Phase:
-
A: 10 mM phosphate buffer, pH 6.8
-
B: Acetonitrile
-
-
Gradient:
-
0 min: 5% B
-
2 min: 5% B
-
8 min: 30% B
-
10 min: 5% B
-
15 min: 5% B
-
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 15 µL
-
Detection: UV at 273 nm
-
Mandatory Visualizations
Caffeine Metabolism Pathway
Caption: Major metabolic pathways of caffeine in the liver.
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for resolving co-elution issues.
FAQs
-
Q1: What is this compound? A1: this compound, also known as 1,3,9-trimethylxanthine, is an isomer of caffeine (1,3,7-trimethylxanthine). It is a xanthine derivative that can be encountered in various research and development settings.
-
Q2: Which compounds are most likely to co-elute with this compound? A2: Due to their structural similarity, other methylxanthines are the most common co-elutants. Paraxanthine (1,7-dimethylxanthine) is a particularly challenging compound to separate from this compound. Other potential co-elutants include theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine).
-
Q3: Can I use the same method for this compound that I use for caffeine? A3: While many methods developed for caffeine can be a good starting point, they may not provide adequate resolution for this compound and its isomers. It is often necessary to optimize the method to achieve baseline separation, especially when analyzing complex matrices.
-
Q4: How does a PFP (pentafluorophenyl) column improve the separation of isomers like this compound? A4: PFP columns provide multiple modes of interaction, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange. This multi-modal interaction capability allows for enhanced selectivity towards positional isomers, which may not be achievable with a standard C18 column that primarily relies on hydrophobic interactions.[5][6]
-
Q5: What sample preparation techniques are recommended for analyzing this compound in biological matrices like plasma or serum? A5: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex biological samples before HPLC analysis.[9] It helps to remove proteins and other interfering substances that can co-elute with the analytes or damage the analytical column. A reversed-phase SPE cartridge (e.g., C18) is often a good choice for retaining methylxanthines.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. mac-mod.com [mac-mod.com]
- 8. Simple isocratic method for simultaneous determination of caffeine and catechins in tea products by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pk-db.com [pk-db.com]
Addressing matrix effects in isocaffeine mass spectrometry analysis.
Technical Support Center: Isocaffeine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in this compound mass spectrometry analysis. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis refer to the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.
In the context of this compound analysis, components of biological matrices like plasma, urine, or tissue can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decreased (ion suppression) or an increased (ion enhancement) signal, resulting in inaccurate quantification. A primary cause of matrix effects in biological samples is the presence of phospholipids.
Potential Impacts of Matrix Effects:
-
Inaccurate quantification (underestimation or overestimation) of this compound levels.
-
Poor reproducibility and precision of results.
-
Decreased sensitivity and higher limits of detection (LOD) and quantification (LOQ).
-
Reduced linearity of calibration curves.
Q2: How can I identify if matrix effects are affecting my this compound results?
A: Several methods can be used to assess the presence and extent of matrix effects in your this compound analysis.
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard solution is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation (dip or peak) in the baseline signal of this compound indicates the retention times at which ion suppression or enhancement occurs.
-
Post-Extraction Spike: This quantitative method involves comparing the response of this compound spiked into a pre-extracted blank matrix sample with the response of this compound in a neat (pure) solvent. The matrix factor (MF) is calculated to quantify the effect.
Matrix Factor (MF) Calculation: The Matrix Factor is a quantitative measure of the matrix effect and is calculated using the following formula:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
Q3: What are the most effective strategies to minimize or eliminate matrix effects?
A: A multi-faceted approach involving sample preparation, chromatographic separation, and calibration strategies is most effective.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Often considered more effective than protein precipitation (PPT) and liquid-liquid extraction (LLE) at removing a broader range of interferences, including phospholipids.
-
Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE® or Ostro™ plates are designed to selectively remove phospholipids, a major source of matrix effects in bioanalysis.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting solvent polarity and pH to selectively extract this compound while leaving interfering components behind.
-
Protein Precipitation (PPT): While simple, it is often the least effective at removing phospholipids and may require further cleanup steps.
-
Sample Dilution: A straightforward approach that can reduce the concentration of interfering components, but may compromise sensitivity if this compound concentrations are low.
-
-
Improve Chromatographic Separation: Modifying the LC method can help separate this compound from co-eluting matrix components.
-
Gradient Elution: Optimize
-
Technical Support Center: Optimization of Mobile Phase for Isocaffeine HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for isocaffeine analysis by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing. What are the likely causes related to the mobile phase and how can I fix it?
-
Answer: Peak tailing for a compound like this compound, which has basic properties, is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[1] To mitigate this, consider the following mobile phase adjustments:
-
pH Modification: The pH of the mobile phase is a critical factor.[2][3] Adjusting the pH to a lower value (e.g., using a buffer or adding a small amount of an acid like formic or acetic acid) can suppress the ionization of the silanol groups, thereby reducing their interaction with the this compound molecule and improving peak symmetry.[1]
-
Mobile Phase Additives: The use of volatile basic and acidic modifiers, such as triethylamine (TEA) or trifluoroacetic acid (TFA), can improve peak shape. These modifiers can be added at low concentrations (e.g., 0.1-1.0% TEA or 0.01-0.15% TFA) to the mobile phase to mask the active sites on the stationary phase.[3]
-
Solvent Choice: While both methanol and acetonitrile are common organic modifiers, they can exhibit different selectivities and interactions. If peak tailing persists with one solvent, trying the other may yield a better peak shape.[4][5]
-
-
-
Question: My this compound peak is fronting. What could be the cause?
-
Answer: Peak fronting is less common than tailing but can occur due to several factors:
-
Sample Overload: Injecting too high a concentration of this compound can lead to peak fronting. Try diluting your sample and injecting a smaller amount.
-
Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion, including fronting. Whenever possible, dissolve your sample in the mobile phase itself.[1][3]
-
-
Problem: Unstable Retention Times
-
Question: The retention time for my this compound peak is drifting or shifting between injections. What are the potential mobile phase-related causes?
-
Answer: Retention time instability can compromise the reliability of your analysis.[6] Common mobile phase-related causes include:
-
Mobile Phase Composition: Inaccurately prepared mobile phase is a frequent cause of retention time shifts. Ensure precise measurement and thorough mixing of the mobile phase components. For pre-mixed mobile phases, the more volatile organic component may evaporate over time, leading to a gradual increase in retention time.[6] Preparing fresh mobile phase daily is recommended.
-
pH Fluctuation: If the mobile phase pH is not stable, the ionization state of this compound can change, affecting its retention time. The use of a buffer is highly recommended to maintain a constant pH.
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before starting a sequence of analyses can lead to drifting retention times. Ensure the column is fully equilibrated, which is indicated by a stable baseline.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to shifts in retention time. Using a column oven to maintain a constant temperature is advisable.
-
-
Problem: Poor Resolution
-
Question: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution by modifying the mobile phase?
-
Answer: Improving resolution often involves adjusting the mobile phase to alter the selectivity of the separation.
-
Organic Solvent Ratio: The ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase is a powerful tool for adjusting retention and resolution. Decreasing the percentage of the organic solvent will generally increase the retention time of this compound and may improve its separation from less retained impurities. Conversely, increasing the organic content will decrease retention time.[7]
-
Choice of Organic Solvent: Acetonitrile and methanol have different properties and can provide different separation selectivities.[4][5][8] If you are not achieving the desired resolution with one, it is worthwhile to try the other. Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography.[5][8]
-
pH Adjustment: Altering the pH of the mobile phase can change the polarity and retention of ionizable compounds in your sample, potentially improving resolution between them and this compound.[2]
-
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters for Caffeine/Isocaffeine
| Mobile Phase Composition (v/v/v) | Organic Solvent | Additive | Retention Time (min) | Resolution (Rs) | Peak Tailing Factor | Reference |
| Water:Methanol (50:50) | Methanol | None | 2.50 | Not Specified | 1.30 | [9] |
| Acetonitrile:Water:Methanol (15:84:1) | Acetonitrile/Methanol | None | Not Specified | Good | Not Specified | [10] |
| Water:Methanol (60:40) | Methanol | None | Not Specified | Good | Not Specified | |
| Acetonitrile:10 mM Phosphate Buffer (pH 6.8) | Acetonitrile | Phosphate Buffer | 12.0 | >1.2 | Not Specified | [11] |
| Acetonitrile:15 mM Potassium Phosphate (pH 3.5) (17:83) | Acetonitrile | Potassium Phosphate | 8.8 | >1.2 | Not Specified | [12] |
Note: Data is compiled from studies on caffeine, which is structurally very similar to this compound and exhibits similar chromatographic behavior.
Experimental Protocols
Methodology for this compound HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase by accurately mixing HPLC-grade solvents (e.g., acetonitrile or methanol) and water.
-
If a buffer is required, dissolve the appropriate salts in water and adjust the pH using an acid or base before mixing with the organic solvent.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, using a column oven.
-
Detection Wavelength: this compound can be detected by UV absorbance, typically around 273 nm.
-
Injection Volume: A standard injection volume is 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and determine the retention time, peak area, and peak shape parameters.
-
Mandatory Visualization
Caption: A streamlined workflow for the HPLC analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejgm.co.uk [ejgm.co.uk]
- 11. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of Complex Isocaffeine Derivatives
Welcome to the technical support center for the synthesis of complex isocaffeine (1,3,9-trimethylxanthine) derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing complex this compound derivatives?
A1: The main challenges typically revolve around regioselectivity, reaction yield, and purification.[1] Key issues include:
-
Regioselectivity: Alkylation of xanthine precursors can occur at multiple nitrogen atoms (N1, N7, or N9).[1] Controlling the reaction to favor substitution at the desired nitrogen, particularly N9 for this compound, is a significant hurdle.
-
Low Yields: Incomplete reactions, side-product formation, and degradation of materials under harsh conditions can lead to poor yields.[2]
-
Purification: The final products often have similar polarity to byproducts and unreacted starting materials, making separation by standard chromatography or recrystallization difficult.[1][2] The low solubility of many xanthine derivatives in common organic solvents further complicates purification.[2]
Q2: How does this compound's structure differ from caffeine, and why is this significant in synthesis?
A2: this compound is 1,3,9-trimethylxanthine, whereas caffeine is 1,3,7-trimethylxanthine. The key difference is the position of the third methyl group (N9 vs. N7). This structural isomerism is critical because synthetic routes designed for caffeine, which often start from theophylline (1,3-dimethylxanthine), tend to favor alkylation at the more nucleophilic N7 position. Achieving selective N9 alkylation to produce this compound requires specific strategies to overcome this natural reactivity.
Q3: Which synthetic route is most common for the this compound core structure?
A3: A common route involves the cyclization of a substituted diaminopyrimidine. For instance, reacting 5-amino-1,3-dimethyl-6-(methylamino)-pyrimidine-2,4(1H,3H)-dione with formic acid under reflux conditions leads to the formation of the imidazole ring, yielding this compound.[3] This method, a variation of the Traube purine synthesis, is effective for creating the core 1,3,9-substituted xanthine structure.[4]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: My final cyclization or alkylation step is resulting in a very low yield. What are the likely causes and solutions?
A: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Isocaffeine and Caffeine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (1,3,7-trimethylxanthine) is a well-known central nervous system stimulant and the most widely consumed psychoactive substance globally. Its biological effects are primarily attributed to its antagonism of adenosine receptors. Isocaffeine (1,3,9-trimethylxanthine), a structural isomer of caffeine, is also recognized as a methylxanthine and an adenosine receptor antagonist. Despite their structural similarity, emerging evidence suggests distinct differences in their biological activities, largely stemming from variations in their physicochemical properties. This guide provides a comprehensive comparison of the biological activities of this compound and caffeine, supported by available experimental data, to inform research and drug development efforts.
Physicochemical Properties
A key differentiator between this compound and caffeine lies in their membrane permeability, which dictates their ability to reach intracellular targets.
| Property | This compound | Caffeine | Reference |
| Oil:Water Partition Coefficient | Lower | Higher | [1] |
| Membrane Permeability | Lower | Higher | [1] |
The lower oil:water partition coefficient of this compound suggests reduced lipophilicity compared to caffeine, leading to decreased membrane permeability.[1] This fundamental difference has significant implications for their pharmacological profiles.
Pharmacological Activity: A Comparative Overview
The primary mechanisms of action for methylxanthines like caffeine and this compound involve adenosine receptor antagonism and inhibition of phosphodiesterases (PDEs). However, the potency and efficacy at these targets can differ.
Adenosine Receptor Antagonism
Caffeine Adenosine Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Ki) |
| A1 | 12 - 50 µM |
| A2A | 2.4 - 40 µM |
| A2B | 13 - 100 µM |
| A3 | > 100 µM |
Phosphodiesterase (PDE) Inhibition
Caffeine and other methylxanthines can inhibit PDEs, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[3] However, this effect generally occurs at concentrations higher than those achieved through typical consumption.[3] There is currently a lack of publicly available data directly comparing the PDE inhibitory activity (IC50 values) of this compound and caffeine.
Intracellular Calcium Mobilization
A significant distinction in the biological activity of this compound and caffeine has been observed in their effects on intracellular calcium ([Ca2+]i).
| Compound | Effect on Intracellular Calcium ([Ca2+]i) in Rat Ventricular Myocytes | Reference |
| This compound | No increase | [1] |
| Caffeine | Transient increase | [1] |
This difference is attributed to the lower membrane permeability of this compound, which prevents it from reaching the sarcoplasmic reticulum to induce calcium release.[1]
Pharmacokinetics
The pharmacokinetic profiles of caffeine are well-documented. It is readily absorbed, distributed throughout the body, and metabolized primarily by the cytochrome P450 enzyme system in the liver.[4] In contrast, detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are not extensively available in the scientific literature.
Pharmacokinetic Parameters of Caffeine
| Parameter | Value | Reference |
| Bioavailability | ~100% | [5] |
| Time to Peak Plasma Concentration | 15 - 120 minutes | [3] |
| Half-life | 2.5 - 4.5 hours | [3] |
| Metabolism | Primarily hepatic (CYP1A2) | [4] |
Experimental Methodologies
Determination of Intracellular Calcium Concentration in Rat Ventricular Myocytes
The following is a general methodology based on the principles of the study by O'Neill et al. (1991), which compared the effects of caffeine and this compound on intracellular calcium.[1]
1. Cell Isolation:
-
Ventricular myocytes are isolated from rat hearts by enzymatic digestion, typically using collagenase and protease.
2. Fluorescent Indicator Loading:
-
The isolated myocytes are loaded with a fluorescent calcium indicator, such as Indo-1, by incubation.
3. Measurement of Intracellular Calcium and Contraction:
-
The cells are placed in a chamber on the stage of an inverted microscope equipped for epifluorescence.
-
The cells are superfused with a physiological salt solution.
-
The methylxanthine solution (caffeine or this compound) is rapidly applied to the cell.
-
The fluorescence of Indo-1 is measured at two wavelengths to determine the intracellular calcium concentration.
-
Cell contraction is simultaneously recorded, often via a video-based edge detection system.
4. Determination of Oil:Water Partition Coefficient:
-
The relative solubility of the compounds in an oil phase (e.g., octanol) and an aqueous phase (water or buffer) is determined.
-
The compound is dissolved in a mixture of the two phases, the mixture is shaken, and the phases are allowed to separate.
-
The concentration of the compound in each phase is measured (e.g., by UV-Vis spectrophotometry) to calculate the partition coefficient.
Signaling Pathways and Experimental Workflows
Caffeine's Mechanism of Action at the Adenosine Receptor
Caption: Caffeine competitively antagonizes the A1 adenosine receptor.
Experimental Workflow for Comparing Intracellular Calcium Mobilization
Caption: Workflow for comparing the effects of this compound and caffeine.
Conclusion
The available evidence strongly suggests that this compound and caffeine possess distinct biological activity profiles, primarily due to differences in their membrane permeability. While caffeine effectively crosses cell membranes to exert intracellular effects such as calcium mobilization, this compound's lower permeability limits its access to these targets.[1]
For researchers and drug development professionals, this distinction is critical. The structural difference between the N7 methyl group in caffeine and the N9 methyl group in this compound could be exploited for the rational design of novel xanthine derivatives with more selective pharmacological actions. Further research is warranted to fully elucidate the adenosine receptor binding affinities and phosphodiesterase inhibitory profiles of this compound to provide a more complete comparative picture. The lack of comprehensive in vivo and pharmacokinetic data for this compound also represents a significant knowledge gap that needs to be addressed to understand its potential therapeutic applications and safety profile.
References
- 1. Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine Effects on the Central Nervous System and Behavioral Effects Associated with Caffeine Consumption - Caffeine in Food and Dietary Supplements: Examining Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of caffeine and its dimethylxanthine metabolites in patients with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isocaffeine and Other Methylxanthines for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological and biochemical differences between isocaffeine, caffeine, theophylline, and theobromine, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of this compound and other prominent methylxanthines, including caffeine, theophylline, and theobromine. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, pharmacological activities, and pharmacokinetic profiles of these compounds. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key pathways, this guide serves as a valuable resource for understanding the distinct properties of these closely related alkaloids.
Chemical Structures and Core Differences
This compound (1,3,9-trimethylxanthine) is a structural isomer of caffeine (1,3,7-trimethylxanthine). The key distinction lies in the position of a methyl group on the xanthine backbone: on the N9 nitrogen for this compound and on the N7 nitrogen for caffeine. This seemingly minor structural alteration leads to significant differences in their physicochemical and pharmacological properties. Theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine) are also closely related, differing in the number and placement of their methyl groups.
Comparative Pharmacodynamics: Adenosine Receptor Antagonism and Phosphodiesterase Inhibition
The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These interactions are crucial for their stimulant, bronchodilator, and other physiological effects.
Adenosine Receptor Binding Affinity
Methylxanthines exert many of their physiological effects by competitively blocking adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide range of processes, including neurotransmission and cardiovascular function. The affinity of each methylxanthine for these receptor subtypes varies, leading to distinct pharmacological profiles.
Table 1: Comparative Adenosine Receptor Binding Affinities (Ki in µM)
| Compound | A1 Receptor (Ki) | A2A Receptor (Ki) | A2B Receptor (Ki) | A3 Receptor (Ki) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Caffeine | 12 - 50[1] | 2.4 - 40[1] | 13 - 100[1] | >100[1] |
| Theophylline | 6.77[2] | 6.7[2] | 9.07[2] | 22.3[2] |
| Theobromine | 105 (rat)[2] | >250 (rat)[2] | 130[2] | >100 (rat)[2] |
Phosphodiesterase (PDE) Inhibition
Methylxanthines are non-selective inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in effects such as smooth muscle relaxation. Theophylline is generally considered a more potent PDE inhibitor than caffeine.[3]
Table 2: Comparative Phosphodiesterase Inhibition (IC50 in µM)
| Compound | PDE1 | PDE2 | PDE4 | PDE5 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Caffeine | 480[2] | 710[2] | >100[2] | 690[2] |
| Theophylline | 280[2] | 270[2] | 150[2] | 630[2] |
| Theobromine | Data Not Available | Data Not Available | >100[2] | Data Not Available |
Note: Comprehensive and directly comparable IC50 values for all methylxanthines across all PDE subtypes are limited. The provided data is based on available literature and may not be exhaustive.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways affected by methylxanthines and a general workflow for a key experimental assay.
Comparative Pharmacokinetics
The absorption, distribution, metabolism, and excretion of methylxanthines influence their onset, duration, and intensity of action. Caffeine is rapidly and completely absorbed, with peak plasma concentrations reached within 15 to 120 minutes after oral ingestion.[4] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 into three primary metabolites: paraxanthine, theobromine, and theophylline.[5] The half-life of caffeine is typically around 5 hours but can be influenced by various factors.[4] Theobromine has a longer half-life than caffeine, contributing to its more sustained but less intense effects.[6] Detailed pharmacokinetic data for this compound is not widely available, but its lower membrane permeability compared to caffeine suggests potential differences in its absorption and distribution.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Caffeine | Theophylline | Theobromine |
| Bioavailability (oral) | Data Not Available | ~100% | High | Data Not Available |
| Peak Plasma Time | Data Not Available | 15-120 min[4] | 1-2 hours | 2-3 hours[6] |
| Half-life | Data Not Available | ~5 hours[4] | 7-9 hours | 6-8 hours[6] |
| Primary Metabolism | Data Not Available | CYP1A2[5] | CYP1A2, CYP2E1 | CYP1A2, CYP2E1[6] |
| Primary Metabolites | Data Not Available | Paraxanthine, Theobromine, Theophylline[5] | 1,3-dimethyluric acid, 3-methylxanthine | Xanthine, Methyluric acid[6] |
Experimental Protocols
Radioligand Displacement Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (e.g., A1, A2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A).[1][7]
-
Test compounds (this compound, caffeine, theophylline, theobromine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.[1]
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[8]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)
Objective: To determine the inhibitory potency (IC50) of a test compound against a specific PDE isozyme.
Principle: This homogeneous assay utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP). In the presence of a PDE enzyme, the cyclic nucleotide is hydrolyzed. A binding agent is then added that specifically binds to the linearized, phosphorylated nucleotide, causing a change in fluorescence polarization. Inhibitors of the PDE enzyme will prevent this hydrolysis, resulting in a smaller change in fluorescence polarization.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE1, PDE4, PDE5).
-
Fluorescently labeled substrate (e.g., FAM-cAMP).
-
Test compounds (this compound, caffeine, theophylline, theobromine).
-
Assay buffer.
-
Binding agent.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Enzyme Reaction: In a microplate, add the PDE enzyme to the assay buffer.
-
Incubation with Inhibitor: Add the test compounds to the wells containing the enzyme and incubate to allow for binding.
-
Initiation of Reaction: Add the fluorescently labeled substrate to initiate the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C).
-
Termination and Binding: Stop the reaction and add the binding agent.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value from the resulting dose-response curve.
Discussion and Future Directions
The available data clearly indicate that even subtle structural modifications among methylxanthines can lead to significant differences in their pharmacological profiles. Theophylline, for instance, exhibits greater potency as a PDE inhibitor compared to caffeine, which may contribute to its pronounced bronchodilatory effects. Theobromine generally shows weaker activity at adenosine receptors than caffeine and theophylline.
The most significant gap in the current understanding is the lack of comprehensive quantitative data for this compound. Its unique N9-methyl structure suggests that its interactions with adenosine receptors and phosphodiesterases could differ substantially from caffeine. The observation that this compound has lower membrane permeability and does not induce intracellular calcium release in the same manner as caffeine highlights the need for further investigation into its pharmacological and pharmacokinetic properties.
Future research should focus on:
-
Determining the binding affinities (Ki) of this compound for all adenosine receptor subtypes.
-
Measuring the inhibitory potency (IC50) of this compound against a panel of PDE isozymes.
-
Conducting in vivo studies to compare the central nervous system stimulant effects and other physiological responses of this compound to those of caffeine.
-
Elucidating the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.
A thorough understanding of the structure-activity relationships of this compound and other methylxanthines will be invaluable for the design of novel therapeutic agents with improved selectivity and efficacy for a range of conditions, from respiratory diseases to neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 6. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
Isocaffeine and Caffeine: A Comparative Analysis of Their Effects on Intracellular Calcium
For Immediate Release
This guide provides a detailed comparison of the effects of isocaffeine and caffeine on intracellular calcium levels, targeting researchers, scientists, and professionals in drug development. The information presented herein is based on available experimental data, offering a comprehensive overview of their distinct mechanisms of action.
Key Findings
Experimental evidence demonstrates a significant difference in the effects of this compound and caffeine on intracellular calcium concentration ([Ca2+]i). While caffeine is well-documented to induce a transient increase in [Ca2+]i, this compound has been shown to have no such effect in rat ventricular myocytes. This disparity is primarily attributed to the lower membrane permeability of this compound, a consequence of its lower lipophilicity compared to caffeine.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters differentiating the effects of this compound and caffeine on intracellular calcium and related signaling pathways.
| Parameter | This compound | Caffeine | Reference |
| Effect on Intracellular Ca2+ | No increase in [Ca2+]i in rat ventricular myocytes | Induces a transient rise in [Ca2+]i in rat ventricular myocytes | [1] |
| Oil:Water Partition Coefficient | Lower than caffeine | Higher than this compound | [1] |
| Adenosine Receptor Antagonism (Ki values)a | |||
| A1 Receptor | Data not available | 12 - 50 µM | [2][3] |
| A2A Receptor | Data not available | 2.4 - 40 µM | [2][3] |
| A2B Receptor | Data not available | 13 - 100 µM | [2] |
| A3 Receptor | Data not available | > 100 µM | [2] |
| Phosphodiesterase (PDE) Inhibition (IC50 values)b | |||
| Non-selective | Potent inhibitor | Weak inhibitor | [4] |
| PDE1b | Data not available | 480 µM | [5] |
| PDE2 | Data not available | 710 µM | [5] |
| PDE3 | Data not available | > 100 µM | [5] |
| PDE4 | Data not available | > 100 µM | [5] |
| PDE5 | Data not available | 690 µM | [5] |
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i) in Rat Ventricular Myocytes
The following is a generalized protocol based on the methodology described in the comparative study by Donoso et al. (1994).[1]
-
Cell Isolation: Single ventricular myocytes are isolated from rat hearts by enzymatic digestion.
-
Dye Loading: The isolated myocytes are loaded with a fluorescent Ca2+ indicator dye, such as Indo-1, by incubation with its acetoxymethyl ester form (Indo-1 AM). Intracellular esterases cleave the AM group, trapping the dye inside the cells.
-
Fluorescence Measurement: The dye-loaded cells are placed on the stage of an inverted microscope equipped for epifluorescence. The cells are excited with ultraviolet light, and the emitted fluorescence is collected at two wavelengths (e.g., 405 nm for Ca2+-bound Indo-1 and 485 nm for Ca2+-free Indo-1).
-
Experimental Procedure:
-
A baseline fluorescence ratio is established for a single myocyte.
-
The cell is then rapidly superfused with a solution containing a known concentration of the test compound (this compound or caffeine).
-
The change in the fluorescence ratio over time is recorded, which reflects the change in intracellular Ca2+ concentration.
-
-
Calibration: At the end of each experiment, the fluorescence signal is calibrated to determine the minimum (Rmin) and maximum (Rmax) ratios, allowing for the conversion of fluorescence ratios to absolute [Ca2+]i values.
Signaling Pathways and Mechanisms of Action
Caffeine's Multifaceted Effects on Intracellular Calcium
Caffeine's ability to increase intracellular calcium is attributed to several mechanisms:
-
Ryanodine Receptor (RyR) Sensitization: Caffeine directly sensitizes ryanodine receptors, which are calcium release channels on the sarcoplasmic/endoplasmic reticulum (SR/ER). This sensitization lowers the threshold for calcium-induced calcium release (CICR), leading to the release of stored calcium into the cytoplasm.
-
Phosphodiesterase (PDE) Inhibition: Caffeine is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP).[4] Inhibition of PDEs leads to an accumulation of cAMP, which can, through a cascade of events involving protein kinase A (PKA), phosphorylate and modulate the activity of various proteins involved in calcium signaling, including L-type calcium channels and phospholamban. However, it is suggested that the concentrations of caffeine required for significant PDE inhibition are generally higher than those that elicit CNS effects.
-
Adenosine Receptor Antagonism: Caffeine is a non-selective antagonist of adenosine A1 and A2A receptors.[2][3] By blocking these receptors, caffeine can modulate the activity of adenylyl cyclase and, consequently, cAMP levels, which can indirectly influence intracellular calcium homeostasis.
This compound's Primary Mechanism: Phosphodiesterase Inhibition
The available evidence suggests that the primary mechanism of action for this compound is the inhibition of phosphodiesterases.[4] Unlike caffeine, its low membrane permeability appears to prevent it from reaching sufficient intracellular concentrations to significantly affect ryanodine receptors or other intracellular targets related to calcium release in the same manner as caffeine.[1]
Visualizing the Pathways
To illustrate the key differences in the proposed mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Proposed signaling pathways for caffeine's effect on intracellular calcium.
Caption: Proposed mechanism for this compound's lack of effect on intracellular calcium.
Conclusion
References
- 1. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. A comparison of cytosolic free Ca2+ in resting feline and rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Kd Values for caffeine antagonism on adenosine receptors. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Isocaffeine and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of two methylxanthine compounds: isocaffeine (1,3,9-trimethylxanthine) and theophylline (1,3-dimethylxanthine). While both are structurally related to caffeine, their pharmacokinetic profiles exhibit notable differences, influencing their physiological effects and potential therapeutic applications. This document summarizes available quantitative data, details experimental methodologies from key studies, and presents visual diagrams to elucidate experimental workflows and metabolic pathways.
Executive Summary
A comprehensive review of existing literature reveals a significant disparity in the available pharmacokinetic data for this compound and theophylline. Theophylline has been extensively studied in humans, and a wealth of quantitative data on its absorption, distribution, metabolism, and excretion is available. In stark contrast, there is a notable absence of published in vivo pharmacokinetic studies for this compound in humans or animals. Consequently, a direct quantitative comparison of key pharmacokinetic parameters is not possible at this time.
Qualitative data suggests that this compound exhibits significantly lower membrane permeability compared to theophylline, attributed to a lower oil:water partition coefficient.[1] This fundamental difference in physicochemical properties is expected to lead to slower absorption and distribution for this compound.
This guide will present the detailed pharmacokinetic profile of theophylline based on human studies and will separately discuss the limited available information on this compound, underscoring the need for further research to characterize its pharmacokinetic properties.
Theophylline: A Detailed Pharmacokinetic Profile
Theophylline is well-absorbed orally and is primarily eliminated through hepatic metabolism.[2] Its pharmacokinetics have been shown to be linear over a range of single oral doses.[3][4]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of theophylline in healthy adult volunteers following a single oral administration. The data is derived from a dose-range study where subjects were non-smokers and on a xanthine-free diet.[3][4]
| Pharmacokinetic Parameter | 125 mg Dose | 250 mg Dose | 375 mg Dose | 500 mg Dose |
| Cmax (µg/mL) | 3.0 ± 0.5 | 5.9 ± 0.9 | 8.8 ± 1.3 | 11.8 ± 1.8 |
| Tmax (h) | 1.5 ± 0.5 | 1.7 ± 0.6 | 1.8 ± 0.5 | 1.9 ± 0.6 |
| AUC₀-∞ (µg·h/mL) | 35.8 ± 8.1 | 71.1 ± 14.5 | 105.7 ± 21.3 | 142.3 ± 29.1 |
| t½ (h) | 8.1 ± 1.5 | 8.2 ± 1.6 | 8.0 ± 1.4 | 8.3 ± 1.7 |
| Clearance (mL/min/kg) | 0.69 ± 0.14 | 0.68 ± 0.13 | 0.70 ± 0.15 | 0.67 ± 0.14 |
| Vd (L/kg) | 0.47 ± 0.08 | 0.48 ± 0.09 | 0.49 ± 0.09 | 0.48 ± 0.08 |
Data presented as mean ± standard deviation.
Experimental Protocol: Theophylline Pharmacokinetic Study[3][4]
Study Design: A single-dose, four-way crossover study in healthy adult male volunteers.
Subjects: Healthy, non-smoking male volunteers aged 20-30 years, with body weight within 15% of their ideal weight. Subjects abstained from methylxanthine-containing foods and beverages for 48 hours prior to and during each study period.
Drug Administration: Subjects received single oral doses of 125 mg, 250 mg, 375 mg, and 500 mg of theophylline as tablets after an overnight fast. A washout period of one week separated each treatment.
Blood Sampling: Venous blood samples (5 mL) were collected into heparinized tubes at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose. Plasma was separated by centrifugation and stored at -20°C until analysis.
Analytical Method: Plasma concentrations of theophylline and its metabolites were determined using a validated high-performance liquid chromatography (HPLC) method.[5][6] The method involved protein precipitation followed by injection onto a C18 reverse-phase column with UV detection. The limit of quantification for theophylline was 0.1 µg/mL.
Pharmacokinetic Analysis: Plasma concentration-time data for each subject were analyzed using non-compartmental methods to determine the pharmacokinetic parameters listed in the table above.
This compound: What We Know
As of the latest literature review, no in vivo pharmacokinetic studies providing quantitative data on this compound's absorption, distribution, metabolism, and excretion in humans or animals have been published.
Physicochemical and In Vitro Data:
-
Membrane Permeability: Studies on rat ventricular myocytes have shown that the rate of entry of this compound into cells is much slower than that of theophylline and caffeine.[1]
-
Oil:Water Partition Coefficient: This difference in permeability is attributed to a lower oil:water partition coefficient for this compound compared to other methylxanthines. The order of partitioning into oil is caffeine > theophylline > theobromine > this compound.[1]
-
Intracellular Effects: In the same study, this compound did not cause a rise in intracellular calcium concentration, unlike theophylline and caffeine, which is consistent with its poor membrane permeability.[1]
Based on these findings, it can be inferred that this compound likely has lower and slower oral absorption compared to theophylline. However, without in vivo data, its bioavailability, distribution volume, metabolic pathways, and clearance rates remain unknown.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a human pharmacokinetic study, as described for theophylline.
Caption: A flowchart of a typical human pharmacokinetic study.
Signaling Pathways and Metabolism
The primary route of theophylline metabolism is through the cytochrome P450 (CYP) enzyme system in the liver, with CYP1A2 being the major enzyme involved. The following diagram illustrates the main metabolic pathways of theophylline.
Caption: Major metabolic pathways of theophylline in the liver.
Due to the lack of in vivo studies, the metabolic pathways of this compound have not been elucidated.
Conclusion and Future Directions
The pharmacokinetic profile of theophylline is well-characterized, providing a solid foundation for its clinical use and for further research. In contrast, the almost complete absence of in vivo pharmacokinetic data for this compound represents a significant knowledge gap. Based on its low membrane permeability, it is plausible that this compound has poor bioavailability and a different metabolic profile compared to theophylline.
Future research should prioritize conducting in vivo pharmacokinetic studies of this compound in animal models and eventually in humans. Such studies are essential to determine its absorption, distribution, metabolism, and excretion characteristics and to understand its potential physiological and pharmacological effects. A direct, head-to-head comparative pharmacokinetic study of this compound and theophylline would be invaluable for elucidating the structure-pharmacokinetic relationships within the methylxanthine class of compounds.
References
- 1. Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 3. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the Metabolic Pathways of Major Caffeine Metabolites: Paraxanthine, Theobromine, and Theophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine, the world's most widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This guide provides a comparative analysis of the metabolic pathways of its three primary metabolites: paraxanthine, theobromine, and theophylline. The term "isocaffeine" is not a standard scientific term for a caffeine metabolite; therefore, this guide will focus on the well-established major dimethylxanthine products of caffeine metabolism. Understanding the distinct metabolic fates of these compounds is crucial for research into their individual physiological and pharmacological effects, as well as for the development of novel therapeutics.
Formation of Primary Caffeine Metabolites
Caffeine is metabolized in the liver, with over 95% of its primary metabolism being carried out by the CYP1A2 enzyme.[1] The initial step involves the demethylation of caffeine at one of three possible positions, leading to the formation of paraxanthine, theobromine, and theophylline. Paraxanthine is the major metabolite in humans, accounting for approximately 70-84% of caffeine metabolism.[1][2] Theobromine and theophylline are formed in smaller amounts.[1][3] The relative production of these metabolites can vary between individuals due to genetic polymorphisms in the CYP1A2 enzyme.[4]
Table 1: Formation of Primary Metabolites from Caffeine
| Metabolite | Percentage of Caffeine Metabolism | Primary Enzyme |
| Paraxanthine (1,7-dimethylxanthine) | ~70-84%[1][2] | CYP1A2[1] |
| Theobromine (3,7-dimethylxanthine) | ~12%[2] | CYP1A2, CYP2E1[3] |
| Theophylline (1,3-dimethylxanthine) | ~4%[2] | CYP1A2, CYP2E1[3] |
Comparative Metabolic Pathways
The three primary metabolites of caffeine follow distinct metabolic pathways, involving further demethylation, oxidation, and acetylation reactions. These pathways are catalyzed by a range of enzymes, including CYP1A2, CYP2E1, N-acetyltransferase 2 (NAT2), and xanthine oxidase (XO).
Paraxanthine Metabolism
Paraxanthine is primarily metabolized through two main pathways. The first involves 7-demethylation to form 1-methylxanthine (1-MX), which is then oxidized by xanthine oxidase to 1-methyluric acid (1-MU).[5] The second major pathway involves the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU), a reaction in which cytochrome P450 is involved.[5] A smaller portion of paraxanthine is converted to 1,7-dimethyluric acid.[5]
Theobromine Metabolism
Theobromine is primarily metabolized through demethylation and oxidation. The major urinary metabolite of theobromine in humans is 7-methylxanthine, followed by 3-methylxanthine.[6] A smaller amount is converted to 3,7-dimethyluric acid.[6] The enzymes CYP1A2 and CYP2E1 are involved in the metabolism of theobromine.[7]
Theophylline Metabolism
Theophylline is metabolized primarily through 8-hydroxylation to 1,3-dimethyluric acid (1,3-DMU), and to a lesser extent, through N-demethylation to 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX).[8] CYP1A2 is the major enzyme responsible for theophylline metabolism, with CYP2E1 also playing a role, particularly in 8-hydroxylation.[9][10]
Quantitative Comparison of Metabolic Pathways
The following tables summarize key quantitative data related to the metabolism of paraxanthine, theobromine, and theophylline.
Table 2: Pharmacokinetic Parameters of Caffeine Metabolites
| Parameter | Paraxanthine | Theobromine | Theophylline |
| Half-life (t½) | 3.1 hours[11] | 7.2 hours[10] | 6.2 hours[10] |
| Total Plasma Clearance | 2.20 ml/min/kg[12] | 1.20 ml/min/kg[12] | 0.93 ml/min/kg[12] |
| Unbound Plasma Clearance | 4.14 ml/min/kg[12] | 1.39 ml/min/kg[12] | 1.61 ml/min/kg[12] |
| Volume of Distribution (Vd) | 0.63 - 0.72 L/kg[10] | 0.63 - 0.72 L/kg[10] | 0.44 L/kg[10] |
Table 3: Urinary Excretion of Major Downstream Metabolites (% of administered dose)
| Metabolite | Paraxanthine Pathway[5] | Theobromine Pathway[6] | Theophylline Pathway[8][13] |
| 1-Methylxanthine (1-MX) | Part of 67% (combined with 1-MU and AFMU) | - | 8-24% |
| 1-Methyluric Acid (1-MU) | Part of 67% (combined with 1-MX and AFMU) | - | Major metabolite |
| 3-Methylxanthine (3-MX) | - | 20% | 5-15% |
| 7-Methylxanthine (7-MX) | 6% | 34-48% | - |
| 1,7-Dimethyluric Acid | 8% | - | - |
| 3,7-Dimethyluric Acid | - | 1% | - |
| 1,3-Dimethyluric Acid (1,3-DMU) | - | - | ~60-80% |
| AFMU | Part of 67% (combined with 1-MX and 1-MU) | 6-9% | - |
| Unchanged Metabolite | 9% | 1-18% | ~10% |
Table 4: Enzyme Kinetic Parameters (Km and Vmax)
| Enzyme | Substrate | Metabolite | Km | Vmax |
| CYP1A2 | Caffeine | Paraxanthine | 0.66 ± 0.06 mM[2] | 106.3 ± 3.4 ng/hour/mg protein[2] |
| CYP1A2 | Theophylline | 1-Methylxanthine | 0.29 ± 0.21 mM[1] | 5.92 ± 3.74 pmol/mg/min[1] |
| CYP1A2 | Theophylline | 3-Methylxanthine | 0.28 ± 0.08 mM[1] | 3.32 ± 2.19 pmol/mg/min[1] |
| CYP1A2 | Theophylline | 1,3-Dimethyluric Acid | 0.31 ± 0.14 mM[1] | 43.3 ± 9.3 pmol/mg/min[1] |
| CYP2E1 | Theophylline | 1,3-Dimethyluric Acid | ~15 mM[9] | - |
| Xanthine Oxidase | Xanthine | Uric Acid | Varies by condition | Varies by condition |
Note: Enzyme kinetic parameters can vary significantly depending on the experimental conditions.
Experimental Protocols
In Vitro Human Liver Microsome (HLM) Metabolism Assay
This assay is used to determine the in vitro metabolism of a compound by liver enzymes, primarily CYPs.
Materials:
-
Human Liver Microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound (e.g., caffeine)
-
Internal standard
-
Organic solvent for reaction termination (e.g., cold acetonitrile)
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare working solutions of the test compound and internal standard. Prepare the incubation buffer.
-
Pre-incubation: In a microcentrifuge tube, add the HLM suspension to the incubation buffer. Add the test compound solution. Pre-incubate the mixture for approximately 5 minutes at 37°C.[14]
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[14]
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
Sample Processing: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
HPLC-MS/MS Analysis of Caffeine and its Metabolites in Urine
This method is used for the sensitive and specific quantification of caffeine and its metabolites in biological samples.
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Dilute the urine sample with a buffer (e.g., 20-fold dilution).[14]
-
Add an internal standard solution (a stable isotope-labeled version of the analyte is ideal).
-
Further sample clean-up using solid-phase extraction (SPE) may be performed for cleaner samples.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 3.0 × 100 mm, 2.6 µm).
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% acetic acid) as solvent A, and an organic solvent like acetonitrile with the same acid as solvent B.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and the internal standard for quantification.
Conclusion
The metabolic pathways of paraxanthine, theobromine, and theophylline, the three primary metabolites of caffeine, exhibit significant differences in their rates of formation, subsequent biotransformation, and pharmacokinetic profiles. Paraxanthine is the major and most rapidly cleared metabolite in humans. A thorough understanding of these distinct metabolic fates is essential for researchers and professionals in the fields of pharmacology, toxicology, and drug development to accurately assess the individual contributions of these compounds to the overall effects of caffeine and to explore their potential as therapeutic agents. The provided experimental protocols offer a foundation for conducting in vitro and analytical studies to further investigate the metabolism of these important methylxanthines.
References
- 1. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjpas.net [cjpas.net]
- 3. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Isocaffeine Determination
For Researchers, Scientists, and Drug Development Professionals
Isocaffeine (1,3,9-trimethylxanthine) is a structural isomer of caffeine (1,3,7-trimethylxanthine) and is often considered an impurity in caffeine synthesis.[1] Due to their structural similarity, the analytical methods for their determination are largely interchangeable. This guide provides a comparative overview of validated analytical methods suitable for the quantification of this compound, primarily leveraging the extensive validation data available for its isomer, caffeine. The principles and methodologies detailed herein are directly applicable to the development and validation of analytical methods for this compound.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust method for the analysis of xanthine alkaloids, including this compound.[2] Other techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer viable alternatives, each with distinct advantages and limitations.
A summary of the performance characteristics of these methods, based on validated caffeine analysis, is presented below. These parameters are expected to be comparable for this compound determination under similar analytical conditions.
Table 1: Comparison of Validated Analytical Methods for this compound (proxied by Caffeine data)
| Parameter | HPLC-UV | GC-FID | Capillary Electrophoresis (CE) |
| Linearity Range | 0.05 - 150 µg/mL[3][4][5][6] | High concentration levels[7] | Wide range demonstrated[8] |
| Accuracy (% Recovery) | 90.53 - 108.88%[4][5][9][10][11] | > 93%[7] | Data not readily available |
| Precision (% RSD) | < 2.0%[6][11] | < 5%[7] | < 2.3%[8] |
| Limit of Detection (LOD) | 0.01 - 9 µg/mL[4] | Data not readily available | 2.9 x 10⁻⁴ mM[8] |
| Limit of Quantitation (LOQ) | 0.02 - 28 µg/mL[12] | Data not readily available | Data not readily available |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols, primarily validated for caffeine, can be adapted for this compound determination.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of individual or total alkaloids.[2]
Sample Preparation:
-
Accurately weigh a standard or sample containing this compound.
-
Dissolve the material in a suitable solvent (e.g., water, methanol, or a mixture).[4][5]
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[13]
-
Filter the final solution through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[5][9][14]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., water with formic or acetic acid) is typical.[3][5][12] An isocratic elution is often sufficient.
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of approximately 272-275 nm.[9][14]
-
Injection Volume: 10-20 µL.[12]
Validation Parameters:
The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, specificity, LOD, and LOQ.[9]
Gas Chromatography (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., dichloromethane).
-
An internal standard may be added for improved quantitation.
-
The extract may require derivatization to increase volatility, although it is not always necessary for xanthine alkaloids.
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation.
-
Detection: Flame Ionization Detector (FID) is commonly used.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume.
Sample Preparation:
-
Dissolve the sample in the running buffer.
-
Filter the sample to remove any particulate matter.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Running Buffer: A buffer solution, such as borate or phosphate buffer, at a specific pH.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: Experimental workflow for this compound determination by HPLC-UV.
Caption: Experimental workflow for this compound determination by GC-FID.
Caption: Experimental workflow for this compound determination by CE.
Caption: Key parameters for analytical method validation.
References
- 1. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 2. ijdra.com [ijdra.com]
- 3. Validated HPLC method for determination of caffeine level in human plasma using synthetic plasma: application to bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejgm.co.uk [ejgm.co.uk]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 8. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a Method for the Measurement of Caffeine in Water by HPLC-UV [scirp.org]
- 14. [PDF] Validated HPLC method for determination of caffeine level in human plasma using synthetic plasma: application to bioavailability studies. | Semantic Scholar [semanticscholar.org]
Differential effects of methylxanthines on gene expression patterns.
A Comparative Guide to their Differential Effects on Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuanced impact of methylxanthines on gene expression is critical. While structurally similar, compounds like caffeine, theophylline, and theobromine elicit distinct transcriptional responses within cells. This guide provides a comparative analysis of their differential effects, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Comparative Analysis of Gene Expression
Experimental evidence, primarily from studies on human neuroblastoma SH-SY5Y cells, reveals that caffeine often exhibits a unique or even inverse regulatory effect on gene expression compared to other methylxanthines like theophylline and theobromine.[1][2] These differences are observed across various biological processes, including signal transduction, neuroinflammation, and metabolism.
Below is a summary of key gene expression changes induced by different methylxanthines.
| Gene | Biological Process | Caffeine | Theophylline | Theobromine | Pentoxifylline | Propentofylline |
| PRKCQ | Signal Transduction | ↑ | - | - | - | - |
| GNB2 | Signal Transduction | ↑ | ↓ | ↓ | ↓ | ↓ |
| EP300 | Signal Transduction | ↑ | ↓ | ↓ | ↓ | ↓ |
| ALS2 | Signal Transduction | - | ↑ | ↑ | - | ↑ |
| GAP43 | Aβ- & Tau-Pathology | ↑ | - | - | - | - |
| APBB2 | Aβ- & Tau-Pathology | ↑ | - | - | - | - |
| UBQLN1 | Aβ- & Tau-Pathology | ↑ | - | - | - | - |
| APH1B | Aβ- & Tau-Pathology | ↑ | ↓ | ↓ | - | ↓ |
| PSENEN | Aβ- & Tau-Pathology | ↑ | - | - | - | ↓ |
| ECE2 | Aβ- & Tau-Pathology | ↑ | ↓ | ↓ | - | ↓ |
| A2M | Aβ- & Tau-Pathology | - | ↑ | ↑ | - | ↑ |
| PRNP | Aβ- & Tau-Pathology | - | ↑ | ↑ | - | ↑ |
| IL1A | Inflammation | - | ↑ | ↑ | - | ↑ |
| MMP2 | Inflammation | - | - | - | ↓ | ↓ |
| APH1A | Aβ- & Tau-Pathology | - | ↓ | ↓ | ↓ | ↓ |
| LRP1 | Aβ- & Tau-Pathology | - | - | ↓ | - | - |
| PLAU | Neuronal Function | ↑ | - | - | - | - |
| ACHE | Neuronal Function | - | ↑ | - | - | - |
| MAPT | Neuronal Function | - | ↑ | - | - | - |
| ERCC2 | Oxidative Stress | Inversely Regulated | Inversely Regulated | Inversely Regulated | Inversely Regulated | Inversely Regulated |
| ERCC6 | Oxidative Stress | Inversely Regulated | Inversely Regulated | Inversely Regulated | Inversely Regulated | Inversely Regulated |
| PARK7 | Oxidative Stress | Inversely Regulated | Inversely Regulated | Inversely Regulated | Inversely Regulated | Inversely Regulated |
| TXNRD2 | Oxidative Stress | Inversely Regulated | Inversely Regulated | Inversely Regulated | Inversely Regulated | Inversely Regulated |
| ERN1 | Lipid Metabolism | ↑ | - | - | - | - |
| HADH2 | Lipid Metabolism | ↑ | - | - | - | - |
-
↑ : Upregulation; ↓ : Downregulation; - : No significant change reported; Inversely Regulated : Caffeine has the opposite effect compared to the other listed methylxanthines.[2]
Key Signaling Pathways and Mechanisms
Methylxanthines exert their effects through several primary mechanisms, including antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs). These actions lead to the modulation of downstream signaling pathways that ultimately regulate gene expression.
Caption: General signaling pathway for methylxanthines.
The differential effects of individual methylxanthines can be attributed to their varying affinities for different adenosine receptor subtypes and PDE isoforms.
Experimental Protocols
The following is a representative experimental workflow for analyzing the effects of methylxanthines on gene expression.
1. Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y wild-type cells are commonly used.[2]
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS).
-
Pre-treatment: To minimize interference from lipids in the serum, the FCS concentration is reduced to 0.1% for 16 hours prior to treatment.[2]
-
Treatment: Cells are incubated with a specific concentration (e.g., 100 µM) of the methylxanthine (caffeine, theophylline, theobromine, etc.) for a designated period (e.g., 6 days) to allow for adaptation of cellular homeostasis.[3]
Caption: Experimental workflow for gene expression analysis.
2. RNA Isolation and Quantification:
-
Total cellular RNA is isolated using a suitable reagent like TRIzol, following the manufacturer's protocol.[2]
-
The concentration and purity of the isolated RNA are determined spectrophotometrically.
3. Reverse Transcription and Real-Time PCR (RT-qPCR):
-
A high-capacity cDNA Reverse Transcription Kit is used to synthesize complementary DNA (cDNA) from the isolated RNA.[2]
-
RT-qPCR is performed to quantify the expression levels of target genes.
-
The stability of housekeeping genes for normalization is confirmed using algorithms like NormFinder.[2]
4. Data Analysis:
-
The relative gene expression is calculated using the ΔΔCt method.
-
Statistical analyses, such as Fisher's exact test, are employed to determine the significance of changes in gene expression between different treatment groups.[4]
Concluding Remarks
The available data clearly demonstrate that while methylxanthines share common mechanisms of action, their effects on gene expression are not uniform. Caffeine, in particular, often displays a distinct transcriptional profile compared to theophylline and theobromine.[1][2] These findings have significant implications for drug development and therapeutic applications, suggesting that the choice of methylxanthine could be tailored to achieve specific gene regulatory outcomes. The inverse effects observed for some genes highlight the need for careful consideration when substituting one methylxanthine for another.[1] Further in vivo studies are necessary to validate these cell culture findings and to fully elucidate the therapeutic potential of these differential genetic signatures.[2]
References
- 1. Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isocaffeine: A Guide for Laboratory Professionals
The proper disposal of isocaffeine, a purine alkaloid and structural isomer of caffeine, is critical for ensuring laboratory safety and environmental protection.[1] While specific disposal guidelines for this compound are not extensively documented, its classification as harmful if swallowed and an irritant necessitates a cautious and informed approach.[2] This guide provides essential safety and logistical information, drawing parallels from the disposal procedures for its better-known isomer, caffeine, and general best practices for chemical waste management in a research setting.
Key Data for this compound
A summary of essential quantitative data for this compound is presented below, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol [2] |
| Melting Point | 288-290°C (with decomposition)[3][4] |
| Water Solubility | >20 mg/mL[3] |
| GHS Classification | Acute Toxicity 4 (Oral, H302: Harmful if swallowed)[2] |
| Primary Hazards | Irritant[2] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory environment. This protocol is based on general hazardous waste disposal guidelines and information available for structurally similar compounds like caffeine.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound waste is pure solid, in solution, or mixed with other chemical waste.
-
Segregate the waste: Do not mix this compound waste with incompatible materials. Solid this compound waste should be collected separately from liquid waste.
2. Personal Protective Equipment (PPE):
-
Prior to handling this compound waste, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
3. Containment and Labeling:
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, leak-proof container.
-
The container should be compatible with the chemical and suitable for solid hazardous waste.
-
The label should clearly state "Hazardous Waste," "this compound," and list the primary hazards (e.g., "Acute Toxicity," "Irritant").
-
-
Liquid Waste:
-
For this compound in solution, use a sealable, chemical-resistant container.
-
The label must identify the solvent and the approximate concentration of this compound.
-
Do not overfill liquid waste containers; leave adequate headspace for expansion.
-
4. Storage:
-
Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
5. Disposal Method:
-
Incineration (Recommended):
-
Given that this compound is a nitrogen-containing organic compound, and drawing from disposal recommendations for caffeine, chemical incineration is the preferred method.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and incineration of the this compound waste.[5]
-
-
Landfill (Not Recommended):
-
Sewer Disposal (Prohibited):
-
Under no circumstances should this compound be disposed of down the drain. This is to prevent environmental contamination.[5]
-
6. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. CAS 519-32-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 4. This compound CAS#: 519-32-4 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Risks of caffeine residues in the environment: Necessity for a targeted ecopharmacovigilance program - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Isocaffeine
This guide provides crucial safety protocols and logistical information for the handling and disposal of Isocaffeine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with this compound.
This compound: Hazard Overview
This compound (1,3,9-Trimethylxanthine) is a purine alkaloid and an isomer of caffeine.[1][2] It is classified as a methylxanthine and is often studied for its potential pharmacological properties.[1] The primary documented hazard is that it is harmful if swallowed.[2] While its safety profile is not as extensively documented as caffeine's, its structural similarity necessitates careful handling.[1] Researchers should handle it using appropriate personal protective equipment.[3]
Personal Protective Equipment (PPE)
The use of PPE is the final and essential barrier between the researcher and potential chemical exposure.[4] The following PPE is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation of dust particles.[5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile gloves). | Protects against skin contact. Disposable nitrile gloves offer protection against a wide range of chemicals.[7] Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[8] |
| Eye & Face Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and accidental splashes.[5][9] |
| Skin & Body Protection | Standard laboratory coat. | Prevents contact with clothing and skin.[7] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a fume hood or if dust formation is likely, to prevent inhalation.[4][5] Surgical masks offer little to no protection from chemical exposure.[4] |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring safety.
3.1. Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended to control the generation of dust and aerosols.[5]
-
Safety Stations: Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the handling area.[5]
3.2. Procedural Handling
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing & Transfer: Conduct all weighing and transfer operations of powdered this compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Avoid Contact: Take meticulous care to avoid contact with skin, eyes, and clothing.[5]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][10]
-
Storage: Store this compound in a tightly sealed container in a cool, dry location away from incompatible materials.[5]
Emergency Procedures
4.1. Spill Response In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[5] Follow the procedural workflow below.
Caption: Workflow for handling an this compound spill.
4.2. First Aid Measures Immediate first aid is crucial in the event of an exposure.[5]
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a Poison Control Center or seek medical attention.[5] |
| Eye Contact | Immediately flush the exposed eye gently with large amounts of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[5] Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[5] Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[5]
-
Chemical Waste: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste. Do not dispose of it with household garbage.[5]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[5]
-
Containers: Dispose of empty containers as unused product, as they may retain chemical residue.[5]
Quantitative Data Summary
While comprehensive toxicological data for this compound is limited, the data for the closely related compound, Caffeine, provides a useful reference for assessing potential hazards.
| Property | Value | Source |
| Chemical Name | This compound (1,3,9-Trimethylxanthine) | [2] |
| CAS Number | 519-32-4 | [1][2] |
| Molecular Formula | C₈H₁₀N₄O₂ | [1][2] |
| Molecular Weight | 194.19 g/mol | [2] |
| GHS Hazard Statement | H302: Harmful if swallowed | [2] |
| Toxicity of Caffeine (Rat) | LD50 Oral: 367.7 mg/kg | [5] |
| Toxicity of Caffeine (Rat) | LD50 Dermal: > 2,000 mg/kg | [5] |
| Toxicity of Caffeine (Rat) | LC50 Inhalation: 4.94 mg/L | [5] |
| Disclaimer: Toxicity data is for Caffeine, a structural isomer, as the safety profile for this compound is not as well-documented.[1] |
References
- 1. CAS 519-32-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H10N4O2 | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. gerpac.eu [gerpac.eu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hsa.ie [hsa.ie]
- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
